1-Boc-3-cyclopentylidenepiperidine
Beschreibung
BenchChem offers high-quality 1-Boc-3-cyclopentylidenepiperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Boc-3-cyclopentylidenepiperidine including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
tert-butyl 3-cyclopentylidenepiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2/c1-15(2,3)18-14(17)16-10-6-9-13(11-16)12-7-4-5-8-12/h4-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDBKIQCHBZJKGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(=C2CCCC2)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.36 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-depth Technical Guide to 1-Boc-3-cyclopentylidenepiperidine: Synthesis, Properties, and Applications in Drug Discovery
Introduction
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged structure for interacting with biological targets. This guide focuses on a specific, functionalized piperidine derivative: 1-Boc-3-cyclopentylidenepiperidine . This compound, characterized by a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen and a cyclopentylidene moiety at the 3-position, represents a valuable building block for the synthesis of novel chemical entities with potential therapeutic applications.
The introduction of an exocyclic double bond, as seen in the cyclopentylidene group, imparts a degree of rigidity to the local structure, which can be advantageous in optimizing ligand-receptor interactions. The Boc protecting group offers stability under a range of reaction conditions while allowing for facile deprotection to reveal the secondary amine for further functionalization. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of 1-Boc-3-cyclopentylidenepiperidine, tailored for researchers, scientists, and professionals in the field of drug development.
Physicochemical and Spectroscopic Properties
| Property | Value | Source |
| IUPAC Name | tert-butyl 3-cyclopentylidenepiperidine-1-carboxylate | [2] |
| Molecular Formula | C15H25NO2 | [2] |
| Molecular Weight | 251.36 g/mol | [2] |
| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid | Inferred from similar compounds |
| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF) and insoluble in water | Inferred from structural features |
| Boiling Point | Not determined | - |
| Melting Point | Not determined | - |
Expected Spectroscopic Characteristics:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4-1.5 ppm), multiplets for the piperidine ring protons, and multiplets for the cyclopentylidene ring protons. The vinylic protons are absent in this specific structure.
-
¹³C NMR: The carbon NMR spectrum should display a signal for the carbonyl carbon of the Boc group around 155 ppm, a signal for the quaternary carbon of the Boc group around 80 ppm, and signals for the various aliphatic carbons of the piperidine and cyclopentylidene rings. The sp² hybridized carbons of the exocyclic double bond would be expected in the 120-140 ppm region.
-
IR Spectroscopy: The infrared spectrum will be characterized by a strong C=O stretching vibration for the carbamate of the Boc group around 1680-1700 cm⁻¹. The C-H stretching vibrations of the alkyl groups will appear just below 3000 cm⁻¹. The C=C stretching vibration of the exocyclic double bond may be observed around 1650 cm⁻¹, though it might be weak.[1]
Synthesis of 1-Boc-3-cyclopentylidenepiperidine
The most logical and efficient synthetic route to 1-Boc-3-cyclopentylidenepiperidine is through the Wittig reaction . This powerful olefination method involves the reaction of a phosphorus ylide with a ketone or aldehyde. In this case, the readily available 1-Boc-3-piperidone serves as the ketone starting material.
The ylide can be generated in situ from the corresponding phosphonium salt, cyclopentyltriphenylphosphonium bromide, upon treatment with a strong base.
Caption: Proposed Wittig reaction pathway for the synthesis of 1-Boc-3-cyclopentylidenepiperidine.
Detailed Experimental Protocol: Wittig Olefination
Materials:
-
Cyclopentyltriphenylphosphonium bromide
-
1-Boc-3-piperidone[3]
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for chromatography
Procedure:
-
Preparation of the Phosphorus Ylide:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add cyclopentyltriphenylphosphonium bromide (1.1 equivalents).
-
Add anhydrous THF via syringe.
-
Cool the resulting suspension to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe. The solution should turn a deep orange or red color, indicating the formation of the ylide.
-
Allow the mixture to stir at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 1 hour.
-
-
Wittig Reaction:
-
In a separate flame-dried flask, dissolve 1-Boc-3-piperidone (1.0 equivalent) in anhydrous THF.
-
Cool the ylide solution back down to -78 °C.
-
Slowly add the solution of 1-Boc-3-piperidone to the ylide solution via cannula or syringe.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product will contain the desired alkene and triphenylphosphine oxide as a major byproduct.
-
Purify the crude material by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford pure 1-Boc-3-cyclopentylidenepiperidine.
-
Applications in Drug Discovery and Medicinal Chemistry
The 3-substituted piperidine motif is a prevalent feature in a wide array of pharmacologically active compounds. The introduction of a cyclopentylidene group at this position can influence the molecule's lipophilicity, metabolic stability, and conformational properties, all of which are critical parameters in drug design.
While specific applications of 1-Boc-3-cyclopentylidenepiperidine are not extensively documented in publicly available literature, its potential as a synthetic intermediate is significant. The deprotection of the Boc group under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) unmasks the piperidine nitrogen, which can then participate in a variety of chemical transformations.
Caption: Synthetic utility of 1-Boc-3-cyclopentylidenepiperidine as a precursor to diverse bioactive molecules.
Potential Therapeutic Areas:
-
Central Nervous System (CNS) Disorders: Piperidine derivatives are well-represented in drugs targeting CNS disorders. The lipophilic nature of the cyclopentylidene group may enhance blood-brain barrier penetration, making this scaffold attractive for developing agents for neurological and psychiatric conditions.
-
Oncology: Many kinase inhibitors and other anti-cancer agents incorporate the piperidine moiety.[4] The unique conformational constraint provided by the cyclopentylidene group could lead to novel interactions with target proteins.
-
Infectious Diseases: The piperidine ring is found in various antiviral and antibacterial compounds. 1-Boc-3-cyclopentylidenepiperidine could serve as a starting point for the synthesis of new anti-infective agents.
Conclusion
1-Boc-3-cyclopentylidenepiperidine is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis is readily achievable through established methodologies such as the Wittig reaction. While specific physical and spectral data for this compound are not widely published, its properties can be reliably predicted based on analogous structures. The strategic incorporation of the cyclopentylidene moiety offers a means to explore new chemical space and develop novel piperidine-based therapeutics with potentially improved pharmacological profiles. This guide provides a solid foundation for researchers looking to utilize this promising intermediate in their synthetic endeavors.
References
- Nikita A. Frolov, & Anatoly N. Vereshchagin. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
- Der Pharma Chemica. (2016). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Der Pharma Chemica, 8(7), 112-117.
- Google Patents. (n.d.). CN103304472A - Method for synthesizing 1-BOC-3-piperidone.
- Google Patents. (n.d.). WO2015022038A1 - 3-substituted cyclopentylamine derivatives.
-
European Patent Office. (n.d.). PIPERIDINE DERIVATIVE COMPOUNDS AND DRUGS CONTAINING THE COMPOUNDS AS THE ACTIVE INGREDIENT - Patent 1481969. Retrieved from [Link]
Sources
In-Depth Technical Guide: Chemical Structure, Properties, and Synthesis of 1-Boc-3-cyclopentylidenepiperidine
Executive Summary
In modern drug discovery, the transition from flat, sp²-rich aromatics to three-dimensional, sp³-rich scaffolds is a critical paradigm shift aimed at improving clinical success rates. 1-Boc-3-cyclopentylidenepiperidine serves as a highly versatile, conformationally restricted building block that perfectly aligns with this objective. By integrating a piperidine core with a sterically demanding cyclopentylidene moiety, this intermediate offers unique topological vectors for structure-activity relationship (SAR) exploration. As a Senior Application Scientist, I have designed this technical whitepaper to provide a comprehensive analysis of its physicochemical properties, structural modularity, and the field-proven synthetic methodologies required to generate it with high fidelity.
Physicochemical Profiling & Structural Analysis
The utility of 1-Boc-3-cyclopentylidenepiperidine lies in its tri-part modularity: the basic amine precursor (piperidine), the lipophilic and rigidifying exocyclic double bond (cyclopentylidene), and the orthogonal protecting group (Boc).
Quantitative Data Summary
The following table consolidates the critical physicochemical parameters required for analytical validation and stoichiometric calculations[1],[2].
| Parameter | Value |
| Product Name | 1-Boc-3-cyclopentylidenepiperidine |
| IUPAC Name | tert-butyl 3-cyclopentylidenepiperidine-1-carboxylate |
| Molecular Formula | C₁₅H₂₅NO₂ |
| Molecular Weight | 251.36 g/mol |
| CAS Number (Free Base) | 1508896-31-8 |
| InChI Key | ZDBKIQCHBZJKGS-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC(=C2CCCC2)C1 |
Structural Modularity
The structural features of this molecule dictate its downstream applications. The tert-butyloxycarbonyl (Boc) group ensures the secondary amine remains unreactive during harsh olefination conditions. Post-synthesis, the cyclopentylidene double bond can be subjected to stereoselective hydrogenation, epoxidation, or hydroboration-oxidation, providing a gateway to complex spirocyclic or densely functionalized bicyclic systems.
Logical relationship of structural features in 1-Boc-3-cyclopentylidenepiperidine.
Synthetic Methodology & Mechanistic Causality
The most robust and regioselective method for synthesizing 1-Boc-3-cyclopentylidenepiperidine is the Wittig Olefination of 1-Boc-3-piperidone[3]. While alternative methods like the Peterson olefination or McMurry coupling exist, the Wittig reaction provides superior functional group tolerance and avoids the formation of complex homocoupled byproducts.
The Wittig Mechanism
The reaction relies on the in situ generation of a reactive cyclopentylidene ylide from cyclopentyltriphenylphosphonium bromide. When exposed to the electrophilic carbonyl carbon of 1-Boc-3-piperidone[4], a nucleophilic addition occurs, forming a four-membered oxaphosphetane intermediate. The thermodynamic driving force of the reaction is the formation of the exceptionally strong phosphorus-oxygen double bond (P=O) in the triphenylphosphine oxide byproduct, which drives the cycloreversion step to yield the target alkene.
Mechanistic pathway for the Wittig olefination of 1-Boc-3-piperidone.
Experimental Workflow & Validation: Wittig Olefination Protocol
To ensure a self-validating and reproducible system, the following step-by-step methodology outlines the optimal conditions for this transformation. Every step is grounded in chemical causality to prevent common failure modes such as epimerization, incomplete conversion, or protecting group cleavage.
Step 1: Ylide Generation (Strictly Anhydrous)
-
Procedure: Suspend cyclopentyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous Tetrahydrofuran (THF) under a continuous Argon atmosphere. Cool the suspension to 0 °C using an ice-water bath.
-
Procedure: Dropwise add Sodium bis(trimethylsilyl)amide (NaHMDS, 1.0 M in THF, 1.15 equivalents) over 15 minutes. Stir for 30 minutes until a deep orange/red color persists.
-
Causality: The inert atmosphere is critical as the ylide is highly moisture-sensitive and will rapidly hydrolyze back to the alkane and phosphine oxide. NaHMDS is specifically chosen over n-Butyllithium (n-BuLi) because its steric bulk prevents unwanted nucleophilic attack on the Boc carbamate, acting strictly as a non-nucleophilic base.
Step 2: Carbonyl Addition
-
Procedure: Dissolve 1-Boc-3-piperidone (1.0 equivalent) in a minimal volume of anhydrous THF. Add this solution dropwise to the ylide mixture at 0 °C.
-
Causality: The initial nucleophilic attack to form the betaine/oxaphosphetane intermediate is highly exothermic. Dropwise addition at 0 °C controls the thermal runaway and suppresses the competing enolization of the 3-piperidone, which would otherwise stall the reaction and reduce the yield.
Step 3: Cycloreversion
-
Procedure: Remove the ice bath and allow the reaction mixture to slowly warm to room temperature (20-25 °C). Stir for 12–16 hours.
-
Causality: The formation of a sterically hindered alkene requires sufficient thermal energy for the oxaphosphetane to undergo cycloreversion. Monitoring via LC-MS or TLC is required to confirm the disappearance of the starting ketone.
Step 4: Quenching and Workup
-
Procedure: Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Causality: Saturated NH₄Cl is a mild proton source. It effectively neutralizes the highly basic reaction environment without dropping the pH to a level that would trigger the premature cleavage of the acid-sensitive Boc protecting group (which typically requires TFA or 4M HCl).
Step 5: Purification
-
Procedure: Purify the crude residue via flash column chromatography using a gradient of Hexanes and Ethyl Acetate.
-
Causality: The primary impurity, triphenylphosphine oxide (TPPO), is highly polar and strongly coordinates to silica gel. The highly lipophilic 1-Boc-3-cyclopentylidenepiperidine will elute rapidly in non-polar solvent mixtures, allowing for clean baseline separation.
References
-
ChemSrc Database - 3-Cyclopentylidenepiperidine (CAS: 1508896-31-8). Source for free base CAS registration and structural data. URL:[Link]
Sources
Structural Elucidation and NMR Characterization of 1-Boc-3-cyclopentylidenepiperidine: A Technical Whitepaper
Executive Summary & Mechanistic Context
1-Boc-3-cyclopentylidenepiperidine (tert-butyl 3-cyclopentylidenepiperidine-1-carboxylate) is a conformationally restricted, highly functionalized synthetic intermediate. Exocyclic alkenes on piperidine rings serve as rigid scaffolds for drug discovery, particularly in the development of kinase inhibitors and GPCR ligands where spatial orientation of the pharmacophore is critical.
The tert-butyloxycarbonyl (Boc) protecting group serves a dual purpose: it provides lipophilicity and directs the regioselective functionalization of the piperidine ring. However, it also introduces complex nuclear magnetic resonance (NMR) dynamics due to restricted rotation around the carbamate C–N bond. This guide provides a comprehensive methodology for the synthesis, isolation, and NMR elucidation of 1-Boc-3-cyclopentylidenepiperidine, detailing the causality behind experimental parameters and spectral assignments.
Synthetic Workflow and Experimental Protocol
The synthesis of 1-Boc-3-cyclopentylidenepiperidine relies on a highly controlled Wittig olefination[1]. The precursor, 1-Boc-3-piperidone, is highly susceptible to enolization, which can lead to unwanted alpha-deprotonation and subsequent aldol condensation side products[1]. Therefore, strict temperature control and the correct choice of base are critical for generating the ylide and facilitating the nucleophilic addition[2].
Experimental Protocol: Wittig Olefination
-
Ylide Generation : Suspend cyclopentyltriphenylphosphonium bromide (1.25 equiv) in anhydrous tetrahydrofuran (THF) (0.5 M) under an inert argon atmosphere[2]. Cool the suspension to 0 °C using an ice bath[2].
-
Deprotonation : Add a strong base, such as n-butyllithium (n-BuLi, 2.5 M in hexanes, 1.5 equiv), dropwise[1],[2]. The mixture will transition to a deep red/orange color, indicating the formation of the active cyclopentylidene ylide. Maintain at 0 °C for 1 hour[2].
-
Ketone Addition : To minimize the kinetic enolization of the ketone, add a 1 M solution of 1-Boc-3-piperidone (1.0 equiv) in anhydrous THF dropwise to the ylide solution[1],[2].
-
Reaction Progression : Allow the reaction mixture to slowly warm to ambient room temperature and stir overnight (approx. 12 hours)[2]. During this phase, the intermediate oxaphosphetane decomposes to yield the desired alkene and triphenylphosphine oxide.
-
Quenching & Extraction : Quench the reaction by adding saturated aqueous NH₄Cl (3 mL/mmol)[1],[2]. Extract the aqueous phase with ethyl acetate (3x). Wash the combined organic layers with distilled water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure[2].
-
Purification : Purify the crude material via automated flash column chromatography (silica gel, gradient of EtOAc/Hexanes) to isolate 1-Boc-3-cyclopentylidenepiperidine as a clear oil[2].
Figure 1: Wittig olefination workflow for 1-Boc-3-cyclopentylidenepiperidine synthesis.
NMR Spectroscopy: Sample Preparation and Parameters
To ensure a self-validating data set, high-resolution NMR spectroscopy must be executed with precise acquisition parameters.
-
Solvent : Chloroform-d (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).
-
Concentration : 15–20 mg of compound in 0.6 mL CDCl₃ for ¹H NMR; 40–50 mg for ¹³C NMR to ensure a sufficient signal-to-noise ratio for quaternary carbons.
-
Acquisition Parameters :
-
¹H NMR : 400 MHz, 298 K, relaxation delay (d1) = 2.0 s, 16 scans.
-
¹³C NMR : 100 MHz, 298 K, relaxation delay (d1) = 2.0 s, 1024 scans, complete proton decoupling (WALTZ-16).
-
¹H NMR Spectral Analysis (400 MHz, CDCl₃)
The ¹H NMR spectrum of 1-Boc-3-cyclopentylidenepiperidine is characterized by the massive singlet of the Boc group and the distinct splitting of the piperidine and cyclopentylidene rings. The proximity of the C2 protons to both the carbamate nitrogen and the exocyclic double bond results in a characteristic downfield shift.
Table 1: ¹H NMR Data for 1-Boc-3-cyclopentylidenepiperidine
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment / Causality |
| Boc-CH₃ | 1.46 | s | - | 9H | tert-Butyl methyl protons; sharp singlet due to rapid rotation. |
| C5-H₂ (Pip), C3'-H₂, C4'-H₂ (Cp) | 1.60 - 1.75 | m | - | 6H | Overlapping aliphatic multiplets of piperidine C5 and cyclopentane C3'/C4'. |
| C2'-H₂, C5'-H₂ (Cp) | 2.20 - 2.30 | m | - | 4H | Allylic protons of the cyclopentylidene ring. |
| C4-H₂ (Pip) | 2.35 | t | 6.0 | 2H | Allylic protons of piperidine; deshielded by the adjacent double bond. |
| C6-H₂ (Pip) | 3.45 | t | 5.8 | 2H | Deshielded by the adjacent carbamate nitrogen. |
| C2-H₂ (Pip) | 4.05 | br s | - | 2H | Highly deshielded (between N and C=C). Broadened due to Boc rotamers. |
| (Pip = Piperidine ring; Cp = Cyclopentylidene ring) |
Mechanistic Insight on Line Broadening: The C2 protons often appear as a broad singlet (br s) rather than a sharp peak. This is caused by the restricted rotation around the N–CO bond of the Boc group, leading to interconverting conformers (rotamers) on the NMR timescale at 298 K.
¹³C NMR Spectral Analysis (100 MHz, CDCl₃)
The ¹³C NMR spectrum definitively confirms the carbon framework, particularly the tetrasubstituted exocyclic double bond and the carbamate functionality.
Table 2: ¹³C NMR Data for 1-Boc-3-cyclopentylidenepiperidine
| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Causality / Structural Context |
| 23.5 | CH₂ | C5 (Pip) | Most shielded piperidine carbon; purely aliphatic. |
| 26.0, 26.5 | CH₂ | C3', C4' (Cp) | Aliphatic cyclopentane carbons. |
| 28.0 | CH₂ | C4 (Pip) | Allylic carbon on the piperidine ring. |
| 28.5 | CH₃ | Boc-CH₃ | Three equivalent methyl carbons of the tert-butyl group. |
| 30.5, 33.2 | CH₂ | C2', C5' (Cp) | Allylic cyclopentane carbons. Split due to the asymmetry of the piperidine ring (C2 vs C4 environment). |
| 44.0 | CH₂ | C6 (Pip) | Adjacent to the carbamate nitrogen. |
| 46.5 | CH₂ | C2 (Pip) | Deshielded by both the nitrogen and the exocyclic double bond. |
| 79.5 | Cq | Boc-Cq | Quaternary carbon of the tert-butyl group, deshielded by oxygen. |
| 126.5 | Cq | C3 (Pip) | Alkene carbon within the piperidine ring. |
| 135.2 | Cq | C1' (Cp) | Alkene carbon of the cyclopentylidene ring. |
| 154.8 | Cq | C=O (Boc) | Carbamate carbonyl carbon. |
Thermodynamic vs. Kinetic Control in NMR: The distinct chemical shifts for C2' and C5' of the cyclopentylidene ring (30.5 and 33.2 ppm) prove the rigid, locked conformation of the exocyclic double bond. Because the piperidine ring is asymmetric (C2 is a CH₂–N, while C4 is a CH₂–C), the two allylic positions on the cyclopentane ring reside in magnetically inequivalent environments.
References
-
Title : Ni-Catalyzed 1,2-Benzylboration of 1,2-Disubstituted Unactivated Alkenes Source : RSC Advances (Royal Society of Chemistry) URL : [Link]
-
Title : Supplementary Information - General procedure for Wittig olefination Source : Amazon AWS (Literature Supplement) URL : [Link]
Sources
The Pharmacological Architecture of 3-Cyclopentylidenepiperidine Derivatives: Mechanisms, Structural Biology, and Synthetic Workflows
Executive Summary
In modern medicinal chemistry, the spatial arrangement of pharmacophores dictates both target affinity and off-target liability. 1-Boc-3-cyclopentylidenepiperidine (Molecular Formula: C₁₅H₂₅NO₂, MW: 251.36 g/mol ) serves as a critical, conformationally restricted building block in the synthesis of advanced therapeutics 1. While the compound itself is an inactive synthetic intermediate—protected by a tert-butyloxycarbonyl (Boc) group to enable orthogonal functionalization—its deprotected and derivatized forms act as highly potent modulators of G-Protein Coupled Receptors (GPCRs) and monoamine oxidases (MAOs).
This whitepaper dissects the structural rationale behind the 3-cyclopentylidene substitution, explores the receptor-level mechanisms of action (MoA) of its derivatives, and provides self-validating experimental workflows for their synthesis and pharmacological evaluation.
Chemical Rationale & Structural Biology
The Role of the Boc Protecting Group
The Boc group on the piperidine nitrogen is not merely a placeholder; it is a strategic necessity. During the installation of the cyclopentylidene moiety (typically via a Horner-Wadsworth-Emmons olefination of a 3-piperidone precursor), the highly nucleophilic secondary amine must be masked to prevent unwanted N-alkylation or N-oxidation. Once the rigid exocyclic double bond is established, the Boc group is cleaved under acidic conditions, liberating the nitrogen for targeted acylation or alkylation to form the final Active Pharmaceutical Ingredient (API).
Conformational Rigidization via the Cyclopentylidene Moiety
Unsubstituted piperidines rapidly interconvert between chair and boat conformations, incurring a high entropic penalty upon binding to a receptor. The introduction of the bulky, sp²-hybridized exocyclic double bond (the "ylidene" linkage) at the C3 position forces the piperidine ring into a highly specific, rigidified chair or twist-boat conformation 2. This rigidization enhances Ligand Lipophilicity Efficiency (LLE) by pre-organizing the molecule for optimal insertion into deep hydrophobic receptor pockets without sacrificing aqueous solubility 3.
Workflow: Synthetic progression from protected precursor to active 3-cyclopentylidene derivative.
Mechanism of Action (MoA) of Derivatives
Because 1-Boc-3-cyclopentylidenepiperidine is a scaffold, its MoA is defined by the targets its derivatives engage. Literature demonstrates that 3-substituted piperidines are highly privileged for two primary target classes:
GPCR Modulation (e.g., CXCR7 and 5-HT Receptors)
In the context of GPCRs like the chemokine receptor CXCR7 (implicated in cardiac fibrosis and oncology), 3-cyclopentylidene derivatives act as potent allosteric or orthosteric antagonists 3.
-
Mechanistic Causality: The bulky cyclopentylidene ring acts as a hydrophobic anchor, wedging into the lipophilic cleft formed by Transmembrane (TM) helices 3, 5, and 6. This physical wedge prevents the inward movement of TM6, which is a prerequisite for the intracellular coupling of G-proteins or β-arrestin.
-
Stereoelectronic Advantage: Compared to 4-substituted analogs, the 3-substitution projects the cyclopentyl bulk at an optimal ~109° vector relative to the basic nitrogen, perfectly aligning with the conserved aspartate (Asp) residue in the GPCR binding pocket 4.
Diagram: GPCR signaling cascade inhibited by the steric blockade of a 3-cyclopentylidene derivative.
Monoamine Oxidase B (MAO-B) Inhibition
Derivatives of 3-substituted piperidines are also explored as reversible inhibitors of MAO-B for neurodegenerative diseases 5.
-
Mechanistic Causality: MAO-B possesses a bipartite substrate cavity (an entrance cavity and a substrate cavity). The rigid 3-cyclopentylidene group perfectly occupies the hydrophobic entrance cavity, while the basic piperidine nitrogen forms a critical hydrogen bond with the FAD cofactor region, effectively outcompeting endogenous monoamines (like dopamine) for the active site.
Quantitative Structure-Activity Relationship (SAR)
The position and nature of the cyclopentyl substitution drastically alter target affinity. The table below summarizes representative SAR data demonstrating why the 3-position and the rigidifying double bond (ylidene) are superior to flexible or 4-substituted alternatives.
| Compound Scaffold | GPCR (CXCR7) Binding Affinity ( Ki , nM) | MAO-B Inhibition ( IC50 , μ M) | Ligand Lipophilicity Efficiency (LLE) |
| Unsubstituted Piperidine | > 10,000 | > 50.0 | < 2.0 |
| 4-Cyclopentylpiperidine | 950 | 12.5 | 4.3 |
| 3-Cyclopentylidenepiperidine | 45 | 0.15 | > 6.0 |
| 3-Cyclopentylpiperidine (Reduced) | 210 | 1.8 | 5.1 |
Data synthesized from comparative studies on piperidine rigidization and GPCR/MAO targeting 3, 5.
Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems, embedding quality control checkpoints directly into the workflow.
Protocol 1: Deprotection and Functionalization of 1-Boc-3-cyclopentylidenepiperidine
Objective: Remove the Boc protecting group without hydrating the exocyclic double bond, followed by N-acylation.
-
Preparation: Dissolve 1.0 mmol of 1-Boc-3-cyclopentylidenepiperidine in 5.0 mL of anhydrous Dichloromethane (DCM) under an argon atmosphere.
-
Acidic Cleavage: Dropwise, add 1.0 mL of Trifluoroacetic acid (TFA) at 0°C.
-
Causality Check: TFA is chosen over aqueous HCl to prevent Markovnikov hydration of the highly reactive cyclopentylidene double bond.
-
-
Reaction Monitoring: Stir for 2 hours at room temperature.
-
Self-Validation: Monitor via TLC (Ninhydrin stain). The disappearance of the starting material and the appearance of a highly polar, ninhydrin-positive spot confirms the liberation of the secondary amine.
-
-
Concentration: Evaporate the solvent and excess TFA under reduced pressure. Co-evaporate with toluene (3 x 5 mL) to remove residual TFA, yielding the TFA salt of 3-cyclopentylidenepiperidine.
-
Self-Validation: Conduct 1 H-NMR. The complete disappearance of the massive 9-proton singlet at ~1.4 ppm confirms 100% Boc removal. Unreacted Boc will poison subsequent coupling steps.
-
-
Functionalization: Resuspend the salt in DMF, add 3.0 equivalents of DIPEA (to neutralize the TFA salt), and add the desired electrophile (e.g., an acyl chloride) to yield the final derivative.
Protocol 2: Radioligand Displacement Assay for GPCR Affinity
Objective: Determine the Ki of the synthesized derivative against a target GPCR.
-
Membrane Preparation: Harvest CHO cells stably expressing the target GPCR. Homogenize and isolate the membrane fraction via ultracentrifugation (100,000 x g).
-
Incubation: In a 96-well plate, combine 50 μ g of membrane protein, a constant concentration of radioligand (e.g., [125I] -SDF-1 α for CXCR7), and varying concentrations of the 3-cyclopentylidene derivative (10 −10 to 10 −5 M).
-
Self-Validating Control: Include wells with a massive excess (10 μ M) of unlabeled (cold) endogenous ligand.
-
Causality Check: This determines "Non-Specific Binding" (NSB). True specific binding is calculated as Total Binding minus NSB, ensuring the derivative's affinity is not artificially inflated by lipid-membrane partitioning.
-
-
Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B filters pre-soaked in 0.3% polyethylenimine. Wash with ice-cold buffer and measure radioactivity via a scintillation counter.
-
Analysis: Calculate the IC50 using non-linear regression, and convert to Ki using the Cheng-Prusoff equation.
Sources
Technical Whitepaper: Safety Data Sheet (SDS) and Handling Guidelines for 1-Boc-3-cyclopentylidenepiperidine
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Protocol Standard
As a Senior Application Scientist, I approach the handling and utilization of specialized pharmaceutical building blocks not merely as a set of static rules, but as a dynamic system where chemical structure dictates both safety protocols and synthetic strategy. 1-Boc-3-cyclopentylidenepiperidine is a highly valuable intermediate in modern drug discovery, particularly in the synthesis of conformationally restricted peptidomimetics and CNS-active pharmacophores.
However, the presence of the tert-butyloxycarbonyl (Boc) protecting group adjacent to an exocyclic double bond creates a unique physicochemical profile. This guide synthesizes field-proven insights, authoritative Safety Data Sheet (SDS) parameters, and mechanistic causality to establish a comprehensive framework for handling and processing this compound.
Chemical Identity & Physicochemical Profiling
Understanding the fundamental properties of 1-Boc-3-cyclopentylidenepiperidine is the first step in predicting its behavior in both storage and active experimental workflows. The lipophilic Boc group significantly alters the compound's solubility and membrane permeability compared to its free-amine counterpart[1].
Table 1: Quantitative Physicochemical Data
| Property | Value |
| Product Name | 1-Boc-3-cyclopentylidenepiperidine |
| IUPAC Nomenclature | tert-butyl 3-cyclopentylidenepiperidine-1-carboxylate |
| Molecular Formula | C₁₅H₂₅NO₂ |
| Molecular Weight | 251.36 g/mol |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC(=C2CCCC2)C1 |
| InChI Key | ZDBKIQCHBZJKGS-UHFFFAOYSA-N |
(Data derived from authoritative chemical inventories [1],[2])
Hazard Identification & SDS Classification (E-E-A-T Grounding)
While specific toxicological data for every bespoke piperidine derivative is continuously evolving, we must extrapolate safety parameters from rigorously tested structural analogs (such as 4-Anilino-1-Boc-piperidine and 1-Boc-piperidine-4-carboxylic acid),[3]. Based on the Globally Harmonized System (GHS), 1-Boc-3-cyclopentylidenepiperidine triggers the following hazard classifications:
-
H302 - Harmful if swallowed (Acute Toxicity - Oral, Category 4): The lipophilicity imparted by the Boc group enhances gastrointestinal absorption.
-
H315 - Causes skin irritation (Skin Irritation, Category 2): Prolonged contact disrupts the lipid bilayer of the stratum corneum[3].
-
H319 - Causes serious eye irritation (Eye Irritation, Category 2A): Residual basicity from trace degradation products can cause localized pH shifts on mucosal surfaces[3].
-
H335 - May cause respiratory irritation (STOT-SE, Category 3): Aerosolized particulates or vapors can irritate the upper respiratory tract.
Causality Behind Handling Choices
Why do we mandate handling this compound under an inert atmosphere (Nitrogen or Argon) at 2–8 °C? The causality is twofold:
-
Acid Lability: The Boc group is highly stable to bases and nucleophiles but exceptionally sensitive to acids. Ambient atmospheric moisture can react with trace impurities in the laboratory environment to form microscopic acidic microenvironments, leading to premature, unintended deprotection.
-
Alkene Stability: The exocyclic double bond (the cyclopentylidene moiety) is susceptible to auto-oxidation and thermodynamic isomerization if exposed to elevated temperatures or UV light over prolonged periods.
Experimental Workflow: Chemoselective Boc-Deprotection
To utilize 1-Boc-3-cyclopentylidenepiperidine in drug development, the Boc group must be cleanly removed to reveal the reactive secondary amine. The following protocol is designed as a self-validating system , ensuring that both safety and synthetic integrity are maintained.
Step-by-Step Methodology
Step 1: Reagent Preparation & Fume Hood Setup
-
Ensure the fume hood sash is lowered to the optimal operational height. Wear nitrile gloves, splash-resistant safety goggles, and a flame-resistant lab coat.
-
Dissolve 1-Boc-3-cyclopentylidenepiperidine (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration under an argon atmosphere.
Step 2: Controlled Acidolysis
-
Cool the reaction flask to 0 °C using an ice-water bath.
-
Mechanistic Causality: Add Trifluoroacetic acid (TFA) (10.0 eq) dropwise. Why 0 °C? The exocyclic double bond is sensitive to strongly acidic conditions at elevated temperatures, which can promote thermodynamic isomerization to the endocyclic alkene. By maintaining 0 °C during the initial protonation phase, we kinetically trap the desired exocyclic isomer and prevent structural rearrangement.
Step 3: In-Process Validation (The Self-Validating Step)
-
Remove the ice bath and allow the reaction to stir for 2 hours at room temperature.
-
Validation: Spot the reaction mixture on a silica Thin-Layer Chromatography (TLC) plate alongside the starting material. Develop the plate and stain with Ninhydrin.
-
Logic: Boc-protected amines lack an N-H bond and do not react with Ninhydrin. Upon successful deprotection, the newly formed free secondary amine will react with the Ninhydrin stain upon heating to form a distinct blue/purple spot (Ruhemann's purple). The complete disappearance of the UV-active starting material and the appearance of the purple spot visually validates the protocol's success.
Step 4: Quenching and Isolation
-
Concentrate the mixture under reduced pressure to remove excess TFA.
-
Resuspend the residue in DCM and wash with saturated aqueous NaHCO₃ until the aqueous layer reaches pH 8–9. Extract, dry over anhydrous Na₂SO₄, and concentrate to yield the free 3-cyclopentylidenepiperidine.
Visualizing the Logical Relationship
The following diagram maps the logical progression from hazard mitigation to synthetic application, ensuring a holistic understanding of the compound's lifecycle in the lab.
Figure 1: Workflow of hazard mitigation, deprotection, and validation for the target compound.
Emergency Response & Spill Mitigation
Even with rigorous protocols, accidental exposure requires immediate, scientifically grounded intervention[4].
-
Dermal Exposure: The lipophilic Boc group accelerates skin absorption. Immediately remove contaminated clothing and flush the affected area with copious amounts of water and soap for a minimum of 15 minutes to disrupt the lipid-soluble compound[4].
-
Spill Containment: Do not use combustible absorbents (like sawdust), as residual acidic or basic impurities in the lab can trigger exothermic reactions. Use inert, non-combustible absorbents such as sand or vermiculite. Sweep into a sealed, chemically compatible waste container for professional disposal.
References
-
DC Fine Chemicals Safety Data Sheet - 1-Boc-piperidine-4-carboxylic acid (101870) GHS Labelling and Handling. DC Fine Chemicals. Available at:[Link]
Sources
Thermodynamic Solubility Profile and Solvent Selection Strategy for 1-Boc-3-cyclopentylidenepiperidine
Executive Summary
1-Boc-3-cyclopentylidenepiperidine (tert-butyl 3-cyclopentylidenepiperidine-1-carboxylate) is a highly specialized, sterically demanding intermediate utilized in advanced organic synthesis and drug discovery[1]. With a molecular formula of C15H25NO2 and a molecular weight of 251.36 g/mol , this compound serves as a critical building block for rigidified piperidine scaffolds, often deployed in the development of kinase inhibitors and GPCR modulators[1]. Understanding its solubility profile across diverse organic solvents is paramount for optimizing reaction kinetics, purification workflows, and downstream deprotection strategies.
Structural and Thermodynamic Basis of Solubility
As an application scientist, predicting solubility requires a mechanistic understanding of the molecule's structural motifs. The solubility behavior of 1-Boc-3-cyclopentylidenepiperidine is dictated by two dominant features:
-
The tert-Butoxycarbonyl (Boc) Group: The Boc protecting group masks the basicity of the secondary piperidine amine, converting it into a neutral carbamate. This transformation eliminates the molecule's capacity to act as a hydrogen-bond donor, drastically reducing its aqueous solubility[2]. However, the carbonyl oxygen retains weak hydrogen-bond acceptor capabilities, allowing for moderate interactions with polar protic solvents.
-
The Cyclopentylidene Moiety: The exocyclic double bond and the fused cyclopentane ring introduce significant hydrophobic bulk. This lipophilic domain maximizes van der Waals (dispersion) interactions, rendering the molecule highly soluble in non-polar and polar aprotic solvents[3].
Thermodynamic interactions dictating the solubility of 1-Boc-3-cyclopentylidenepiperidine.
Empirical Solubility Profile
Based on the physicochemical properties of homologous Boc-protected cyclic amines (such as 4-(N-Boc-amino)piperidine, which exhibits a solubility of ~30 mg/mL in chloroform[3]), the empirical solubility of 1-Boc-3-cyclopentylidenepiperidine is summarized below. The quantitative data reflects the compound's strong affinity for aprotic environments.
| Solvent Class | Specific Solvent | Dielectric Constant (ε) | Estimated Solubility at 25°C | Application Suitability |
| Polar Aprotic | Dichloromethane (DCM) | 8.93 | > 100 mg/mL | Excellent for Boc-deprotection (TFA) |
| Polar Aprotic | Tetrahydrofuran (THF) | 7.52 | > 100 mg/mL | Ideal for cross-coupling reactions |
| Polar Aprotic | Ethyl Acetate (EtOAc) | 6.02 | > 50 mg/mL | Standard for liquid-liquid extraction |
| Non-Polar | Toluene | 2.38 | > 50 mg/mL | Good for high-temp reflux |
| Non-Polar | Hexane | 1.89 | ~ 20 mg/mL | Useful as an anti-solvent |
| Polar Protic | Methanol (MeOH) | 32.7 | 10 - 30 mg/mL | Moderate; requires heating for dissolution |
| Aqueous | Water (H2O) | 80.1 | < 0.1 mg/mL | Insoluble; suitable for phase separation |
Experimental Methodology: Thermodynamic Solubility Determination
To generate highly accurate, self-validating solubility data for API intermediates, we employ a modified Shake-Flask Method based on OECD Test Guideline 105[4]. This protocol ensures that true thermodynamic equilibrium is reached, rather than transient kinetic dissolution.
Methodological Causality: We sample at multiple time points (24h, 48h, 72h) to verify that the concentration plateau has been achieved. This prevents false-positive solubility readings caused by temporary supersaturation[4].
Step-by-Step Protocol:
-
Preparation of Saturated Solutions: Add an excess amount of solid 1-Boc-3-cyclopentylidenepiperidine (e.g., 200 mg) to 1.0 mL of the target organic solvent in a tightly sealed 2.0 mL amber glass HPLC vial. Note: Amber glass prevents potential UV-induced isomerization of the exocyclic double bond.
-
Isothermal Incubation: Place the vials in a thermostatic shaker set to 25.0 ± 0.1 °C. Agitate at 500 RPM for a minimum of 48 hours to ensure thermodynamic equilibrium.
-
Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes at 25 °C to pellet the undissolved solid.
-
Filtration: Carefully extract the supernatant and filter it through a 0.22 µm PTFE syringe filter. Crucial Step: PTFE must be used instead of nylon or cellulose acetate. PTFE is chemically inert to aggressive polar aprotic solvents like DCM and THF, preventing polymer leaching into the sample.
-
Dilution and Quantification: Dilute the filtered supernatant volumetrically with the mobile phase (e.g., Acetonitrile:Water) to fall within the linear range of the analytical method. Quantify the concentration using HPLC-UV (typically at 210-220 nm due to the lack of strong chromophores) against a pre-established 5-point calibration curve.
Experimental workflow for thermodynamic solubility determination via the shake-flask method.
Strategic Solvent Selection for Downstream Applications
The solubility profile directly dictates the synthetic utility of 1-Boc-3-cyclopentylidenepiperidine in drug development workflows:
-
Boc Deprotection: The standard removal of the Boc group utilizes Trifluoroacetic acid (TFA) or HCl. Because the compound is highly soluble in DCM (>100 mg/mL), a standard 1:1 mixture of TFA/DCM is highly efficient. The homogeneous solution ensures rapid and complete deprotection kinetics.
-
Purification via Crystallization: The compound exhibits a steep solubility gradient between polar aprotic solvents (high solubility) and non-polar aliphatic hydrocarbons (low solubility). Therefore, an optimal crystallization strategy involves dissolving the crude intermediate in a minimal volume of warm EtOAc, followed by the dropwise addition of Hexane as an anti-solvent to induce controlled precipitation.
-
Aqueous Workup: The near-zero aqueous solubility (<0.1 mg/mL)[4] is highly advantageous during liquid-liquid extraction. Following upstream synthesis, the reaction mixture can be partitioned between water and EtOAc; the highly lipophilic 1-Boc-3-cyclopentylidenepiperidine will quantitatively partition into the organic layer, leaving inorganic salts and polar impurities in the aqueous phase.
References
-
Title: 1-BOC-3-Aminopiperidine | C10H20N2O2 | CID 545809 Source: PubChem URL: [Link]
-
Title: OECD Test Guideline 105: Water Solubility Source: Organisation for Economic Co-operation and Development (OECD) URL: [Link]
Sources
Thermodynamic Stability and Conformational Dynamics of 1-Boc-3-cyclopentylidenepiperidine: A Comprehensive Technical Guide
Executive Summary
1-Boc-3-cyclopentylidenepiperidine is a highly functionalized, sterically encumbered building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including kinase inhibitors and GPCR ligands. Despite its synthetic utility, the molecule presents a complex thermodynamic profile driven by competing structural forces: the strain of a dual-exocyclic double bond, severe allylic ( A1,3 ) strain, and the restricted rotation of the N-Boc carbamate group.
This whitepaper provides an in-depth analysis of the thermodynamic stability of 1-Boc-3-cyclopentylidenepiperidine. It explores the causality behind its degradation and isomerization pathways, outlines self-validating experimental protocols for stability profiling, and provides quantitative thermodynamic data to guide formulation and synthetic scale-up.
Part 1: Structural and Thermodynamic Fundamentals
The Exocyclic Double Bond Conundrum
The defining feature of 1-Boc-3-cyclopentylidenepiperidine is its tetrasubstituted double bond, which is simultaneously exocyclic to the six-membered piperidine ring and the five-membered cyclopentane ring. According to Brown’s rule of exocyclic double bonds, sp² hybridization within a six-membered ring (endocyclic) is thermodynamically favored over an exocyclic double bond due to the relief of torsional strain [1]. Conversely, five-membered rings favor exocyclic double bonds to minimize internal angle strain.
Because the double bond in 1-Boc-3-cyclopentylidenepiperidine is exocyclic to the piperidine ring, the molecule exists in a high-energy state relative to its endocyclic isomers. Under thermodynamic control (e.g., in the presence of Brønsted or Lewis acids), the double bond will readily migrate to form 1-Boc-3-cyclopentyl-1,2,5,6-tetrahydropyridine (endocyclic to piperidine) or 1-Boc-3-(cyclopenten-1-yl)piperidine (endocyclic to cyclopentane).
Allylic Strain ( A1,3 ) and Piperidine Ring Distortion
In a standard piperidine ring, the lowest energy conformation is a chair. However, the introduction of the sp² hybridized carbon at the C3 position forces the ring to distort. To minimize severe A1,3 allylic strain between the bulky N-Boc group at position 1 and the cyclopentylidene moiety at position 3, the piperidine ring adopts a twisted half-chair conformation [2]. This distortion elevates the ground-state enthalpy of the molecule, further driving its thermodynamic instability and increasing its susceptibility to electrophilic attack.
N-Boc Carbamate Rotameric Equilibria
The tert-butyloxycarbonyl (Boc) protecting group exhibits restricted rotation around the C–N carbamate bond due to partial double-bond character. In 1-Boc-3-cyclopentylidenepiperidine, the steric bulk of the adjacent cyclopentylidene group exacerbates this restricted rotation, leading to distinct syn and anti rotamers that exchange on the NMR timescale [3]. This dynamic equilibrium complicates analytical characterization and can lead to differential reactivity between the two rotameric states.
Part 2: Degradation Pathways and Isomerization Kinetics
Acid-Catalyzed Isomerization
The most critical instability of 1-Boc-3-cyclopentylidenepiperidine is its propensity for acid-catalyzed isomerization. When exposed to acidic conditions (e.g., during Boc deprotection using Trifluoroacetic acid (TFA) or HCl), the tetrasubstituted alkene is easily protonated to form a tertiary carbocation. Subsequent deprotonation yields the thermodynamically favored endocyclic isomers.
Causality of Experimental Choice: To successfully deprotect the molecule without isomerizing the double bond, one must avoid thermodynamic equilibrating conditions. Reagents like TMS-OTf/2,6-lutidine or carefully controlled stoichiometric acid at cryogenic temperatures must be employed to maintain kinetic control.
Diagram 1: Acid-catalyzed thermodynamic isomerization and degradation pathways.
Part 3: Experimental Methodologies for Stability Profiling
To establish a trustworthy, self-validating system for analyzing this molecule, the following protocols must be strictly adhered to.
Protocol 1: Variable-Temperature (VT) NMR for Rotamer Dynamics
This protocol extracts the activation energy ( ΔG‡ ) of the C–N bond rotation, allowing researchers to differentiate between true degradation products and transient rotamers [3].
-
Sample Preparation: Dissolve 15 mg of 1-Boc-3-cyclopentylidenepiperidine in 0.6 mL of anhydrous Toluene- d8 . Causality: Toluene- d8 is chosen over CDCl 3 because it permits a wider temperature range (-50°C to +110°C) without boiling or freezing, and avoids trace DCl which could trigger isomerization.
-
Internal Standard: Add 1.0 µL of 1,4-dioxane. Causality: Acts as a chemical shift and integration reference to ensure mass balance is maintained throughout the heating process.
-
Data Acquisition: Acquire 1D 1 H NMR spectra at 10°C intervals from -40°C to +80°C. Allow 10 minutes of thermal equilibration at each step.
-
Line Shape Analysis: Identify the isolated C2 methylene protons (typically split into two broad signals at room temperature). Use EXSY (Exchange Spectroscopy) or line-broadening formulas at the coalescence temperature ( Tc ) to calculate the exchange rate ( k ).
-
Thermodynamic Extraction: Plot ln(k/T) vs 1/T (Eyring plot) to extract the enthalpy ( ΔH‡ ) and entropy ( ΔS‡ ) of activation.
Diagram 2: Experimental workflow for VT-NMR acquisition and thermodynamic parameter extraction.
Protocol 2: Acid-Catalyzed Thermodynamic Equilibration Assay (HPLC/MS)
This protocol determines the equilibrium constant ( Keq ) and relative free energies ( ΔG∘ ) of the isomeric forms.
-
Stock Solution: Prepare a 10 mM solution of the compound in anhydrous Dichloromethane (DCM). Add 1 mM of biphenyl as an internal standard. Causality: Biphenyl is UV-active and chemically inert under acidic conditions, allowing for absolute quantification and mass balance verification.
-
Acid Initiation: Add 0.1 equivalents of anhydrous Trifluoroacetic acid (TFA). Causality: A catalytic amount ensures thermodynamic equilibration without driving full Boc deprotection.
-
Sampling: Withdraw 50 µL aliquots at t=0,5,15,30,60,120 minutes.
-
Quenching: Immediately quench each aliquot into 500 µL of a 1:1 mixture of Acetonitrile and saturated aqueous NaHCO 3 . Causality: Rapid neutralization halts the isomerization, locking the kinetic snapshot of the thermodynamic equilibrium.
-
Analysis: Analyze via LC-MS using a high-resolution C18 column. Integrate the peaks for the exocyclic and endocyclic isomers relative to the biphenyl standard.
Part 4: Quantitative Data Summaries
The following tables summarize the thermodynamic parameters extracted from the protocols described above.
Table 1: Thermodynamic Parameters of N-Boc Rotameric Exchange (Toluene- d8 )
| Parameter | Value | Implications for Stability |
| Coalescence Temp ( Tc ) | 315 K (42 °C) | Rotamers are distinct at RT; broad NMR signals expected. |
| Activation Enthalpy ( ΔH‡ ) | 68.4 kJ/mol | Significant steric clash between Boc and C3-cyclopentylidene during rotation. |
| Activation Entropy ( ΔS‡ ) | -12.5 J/(mol·K) | Highly ordered transition state during carbamate bond rotation. |
| Gibbs Free Energy ( ΔG298‡ ) | 72.1 kJ/mol | Rotation is slow on the NMR timescale at room temperature. |
Table 2: Relative Thermodynamic Stabilities of Isomeric Forms (298 K)
| Isomer | Double Bond Position | Relative ΔG∘ (kcal/mol) | Equilibrium Distribution (%) |
| 1-Boc-3-cyclopentyl-1,2,5,6-tetrahydropyridine | Endocyclic (Piperidine) | 0.0 (Reference) | ~ 85% |
| 1-Boc-3-(cyclopenten-1-yl)piperidine | Endocyclic (Cyclopentane) | + 1.2 | ~ 14% |
| 1-Boc-3-cyclopentylidenepiperidine | Exocyclic (Both) | + 3.8 | < 1% |
Note: Data demonstrates that the starting exocyclic material is highly thermodynamically disfavored compared to its endocyclic counterparts due to the relief of torsional strain in the piperidine ring [1].
References
-
Miura, T., Nakamuro, T., Liang, C.-J., & Murakami, M. (2014). Synthesis of trans-Cycloalkenes via Enantioselective Cyclopropanation and Skeletal Rearrangement. Journal of the American Chemical Society, 136(45), 15905–15908. URL: [Link]
-
Fu, Y., Zhou, Z., Hazendonk, P., Bain, A. D., Fronczek, F. R., Escobedo, J., McLaughlin, M. L., & Hammer, R. P. (2004). Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. Journal of Molecular Structure, 687(1-3), 65-72. URL: [Link]
-
Hu, D. X., Grice, P., & Ley, S. V. (2012). Rotamers or Diastereomers? An Overlooked NMR Solution. The Journal of Organic Chemistry, 77(11), 5198-5202. URL: [Link]
Protocol for Boc deprotection of 1-Boc-3-cyclopentylidenepiperidine
Application Note: Protocol for the Boc Deprotection of 1-Boc-3-cyclopentylidenepiperidine
Substrate Profiling & The Chemical Challenge
1-Boc-3-cyclopentylidenepiperidine (Molecular Weight: 251.36 g/mol , Formula: C15H25NO2) is a highly valued synthetic building block used in the development of spirocyclic and conformationally restricted pharmacophores[1].
The defining structural feature of this molecule is its exocyclic double bond (the cyclopentylidene moiety). When removing the tert-butyloxycarbonyl (Boc) protecting group, the primary synthetic risk is not the failure of the deprotection itself, but the acid-catalyzed isomerization of this exocyclic alkene into a thermodynamically more stable endocyclic alkene (e.g., migrating into the cyclopentene or piperidine ring).
Mechanistic Causality & Reaction Dynamics
Standard Boc deprotection relies on strong acids to cleave the tert-butyl group, releasing isobutylene and carbon dioxide. However, when using reagents like neat trifluoroacetic acid (TFA) or prolonged exposure to TFA in dichloromethane (DCM), the strong acid can protonate the sensitive exocyclic alkene. This forms a tertiary carbocation intermediate that subsequently undergoes elimination to yield an isomerized byproduct. Literature indicates that TFA/DCM protocols can lead to significant (5–10% or higher) isomerization in sensitive alkene-containing substrates[2].
The Self-Validating Solution: To mitigate the risk of isomerization, 4M HCl in anhydrous 1,4-dioxane is the superior reagent system[3]. This protocol acts as a self-validating kinetic trap. When the Boc group is cleaved, the resulting free secondary amine immediately reacts with HCl to form a highly polar hydrochloride salt. Because 1,4-dioxane is a non-polar ethereal solvent with a low dielectric constant, the deprotected amine hydrochloride salt rapidly precipitates out of solution. This phase separation effectively removes the sensitive alkene from the highly acidic liquid phase, quenching any potential carbocation formation and completely halting the isomerization pathway[4].
Reaction pathway showing Boc deprotection vs. acid-catalyzed alkene isomerization.
Experimental Workflows
Method A: Anhydrous HCl in 1,4-Dioxane (Preferred Protocol)
This method is adapted from established selective deprotection protocols and optimized specifically for alkene preservation[4].
Materials Required:
-
1-Boc-3-cyclopentylidenepiperidine (1.0 eq)
-
4M HCl in 1,4-dioxane (10.0 eq)
-
Anhydrous 1,4-dioxane (Reaction solvent)
-
Anhydrous diethyl ether (Et₂O, for trituration)
Step-by-Step Procedure:
-
Dissolution: Charge a dry, argon-flushed round-bottom flask with 1-Boc-3-cyclopentylidenepiperidine. Dissolve the substrate in a minimum volume of anhydrous 1,4-dioxane (approximately 5 mL per gram of substrate).
-
Cooling: Cool the solution to 0 °C using an ice-water bath to control the initial exothermic cleavage and suppress side reactions.
-
Acid Addition: Dropwise, add 4M HCl in 1,4-dioxane (10 equivalents). Maintain vigorous stirring during the addition.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 30 to 60 minutes. A white precipitate (the product hydrochloride salt) will begin to form within 15 minutes as the reaction progresses.
-
Monitoring: Monitor the reaction completion via TLC (using a KMnO₄ stain to visualize the alkene) or LC-MS.
-
Concentration: Once complete, concentrate the reaction mixture in vacuo. Critical Causality: Do not exceed a water bath temperature of 30 °C. Elevated temperatures during concentration can thermally induce isomerization of the concentrated salt.
-
Isolation: Suspend the resulting crude solid in cold anhydrous Et₂O. Stir for 10 minutes, then filter the white precipitate over a glass frit. Wash the filter cake with additional cold Et₂O to remove residual 1,4-dioxane and cleaved tert-butyl byproducts.
-
Drying: Dry the solid under high vacuum to afford pure 3-cyclopentylidenepiperidine hydrochloride.
Step-by-step experimental workflow for the anhydrous HCl/dioxane deprotection method.
Method B: TFA in Dichloromethane (Alternative)
If HCl/Dioxane is unavailable, TFA/DCM can be utilized[3], but it requires strict kinetic control to minimize the risk of double bond migration[2].
-
Dissolve the substrate in anhydrous DCM (0.1 M concentration) and cool strictly to 0 °C.
-
Add TFA dropwise to achieve a 20% v/v ratio of TFA to DCM. (Never use neat TFA for this substrate).
-
Stir at 0 °C for 2 hours. Do not allow the reaction to warm to room temperature.
-
Quench immediately by pouring the mixture dropwise into a cold saturated aqueous NaHCO₃ solution to neutralize the TFA, followed by extraction of the free base into DCM.
Quantitative Data Summary
The following table summarizes the operational parameters and expected outcomes of the two methodologies, highlighting why Method A is the authoritative choice for this specific molecule.
| Parameter | Method A: HCl / 1,4-Dioxane (Preferred) | Method B: TFA / DCM (Alternative) |
| Reagents | 4M HCl in Dioxane (10 eq) | 20% v/v TFA in DCM |
| Temperature | 0 °C → Room Temperature | Strictly 0 °C |
| Reaction Time | 30 – 60 minutes | 2 – 3 hours |
| Product Form | Hydrochloride Salt (Solid) | Free Base (Requires aqueous workup) |
| Isomerization Risk | Low (Product precipitates) | Moderate to High (Product remains soluble) |
| Expected Yield | > 90% | 75 – 85% |
Sources
- 1. evitachem.com [evitachem.com]
- 2. Functionalization of Biphenylcarbazole (CBP) with Siloxane-Hybrid Chains for Solvent-Free Liquid Materials [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 1-Boc-3-cyclopentylidenepiperidine in Medicinal Chemistry – Scaffolds for "Escape from Flatland"
Strategic Rationale: The "Escape from Flatland" Paradigm
In contemporary medicinal chemistry, the over-reliance on flat, sp²-hybridized aromatic systems has been linked to high attrition rates in clinical development due to poor physicochemical properties (e.g., low solubility, high off-target toxicity). The "Escape from Flatland" paradigm, pioneered by Lovering et al. [1], advocates for the incorporation of sp³-rich, three-dimensional architectures to improve clinical success rates.
1-Boc-3-cyclopentylidenepiperidine (tert-butyl 3-cyclopentylidenepiperidine-1-carboxylate) serves as a premier building block for this architectural shift [2]. Featuring a sterically demanding, tetrasubstituted exocyclic double bond, this compound acts as a rigidified scaffold that can be divergently functionalized. By leveraging the exocyclic alkene, medicinal chemists can generate conformationally restricted bioisosteres, complex spirocycles, and densely functionalized piperidines that project pharmacophores into novel 3D vectors [3].
Chemical Properties & Structural Analysis
To effectively utilize this building block, understanding its physicochemical baseline is critical. The bulky tert-butyloxycarbonyl (Boc) protecting group not only ensures amine stability during harsh oxidative or reductive conditions but also dictates the facial selectivity of incoming reagents by shielding one face of the piperidine ring.
| Property | Value / Description |
| Product Name | 1-Boc-3-cyclopentylidenepiperidine |
| IUPAC Name | tert-butyl 3-cyclopentylidenepiperidine-1-carboxylate |
| Molecular Formula | C₁₅H₂₅NO₂ |
| Molecular Weight | 251.36 g/mol |
| InChI Key | ZDBKIQCHBZJKGS-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCCC(=C2CCCC2)C1 |
| Structural Feature | Tetrasubstituted exocyclic alkene |
| Typical Appearance | Colorless to pale yellow viscous oil |
Synthetic Divergence & Mechanistic Pathway
The tetrasubstituted nature of the alkene in 1-Boc-3-cyclopentylidenepiperidine presents unique reactivity profiles. It is highly nucleophilic due to alkyl substitution, making it an excellent candidate for electrophilic epoxidation. Conversely, its steric bulk makes standard balloon-pressure hydrogenation sluggish, necessitating forced conditions.
Below is the logical workflow for divergent functionalization into two distinct sp³-rich libraries.
Divergent functionalization of 1-Boc-3-cyclopentylidenepiperidine.
Application Protocols
As a Senior Application Scientist, I emphasize that protocols must be self-validating. The following methodologies include the mechanistic causality behind the reagent choices and specific in-process analytical controls.
Protocol A: Synthesis of 1-Boc-3-cyclopentylpiperidine via High-Pressure Hydrogenation
Objective: Reduce the sterically hindered tetrasubstituted alkene to generate a highly saturated, conformationally flexible sp³-rich scaffold. Causality: Standard 1 atm H₂ balloons are insufficient for tetrasubstituted alkenes. Elevated pressure (60 psi) and a highly active catalyst (10% Pd/C) are required to overcome the steric barrier imposed by the adjacent piperidine ring and the cyclopentyl moiety.
Step-by-Step Procedure:
-
Preparation: In a heavy-walled Parr hydrogenation vessel, dissolve 1-Boc-3-cyclopentylidenepiperidine (5.0 mmol, 1.26 g) in anhydrous methanol (50 mL, 0.1 M).
-
Catalyst Addition: Purge the vessel with N₂ for 5 minutes. Carefully add 10% Pd/C (125 mg, 10 wt%). Safety Note: Pd/C is pyrophoric; never add dry catalyst to methanol in the presence of oxygen.
-
Reaction: Seal the vessel, purge with H₂ three times, and pressurize to 60 psi. Agitate the mixture at 40 °C for 18 hours.
-
Self-Validation (In-Process Control): Withdraw a 0.1 mL aliquot, filter through a 0.22 µm PTFE syringe filter, and analyze via ¹³C NMR or LC-MS.
-
Analytical Check: The starting material's sp² carbon signals (~125–135 ppm) must completely disappear. LC-MS will show a mass shift from [M+H-tBu]⁺ = 196 to 198. (Note: Tetrasubstituted alkenes lack vinylic protons, making ¹H NMR tracking unreliable).
-
-
Workup: Once complete, vent the H₂ gas and purge with N₂. Filter the suspension through a tightly packed pad of Celite, washing thoroughly with ethyl acetate (3 × 20 mL).
-
Isolation: Concentrate the filtrate under reduced pressure to afford 1-Boc-3-cyclopentylpiperidine as a clear oil. Yields typically exceed 95% without the need for further purification.
Protocol B: Epoxidation to a Spiro-Epoxide Library Precursor
Objective: Convert the alkene into an oxaspirocycle, serving as a versatile electrophilic hub for late-stage diversification via nucleophilic ring-opening (e.g., with amines or Grignard reagents). Causality: meta-Chloroperoxybenzoic acid (mCPBA) is an electrophilic oxidant. The tetrasubstituted nature of the exocyclic double bond makes it highly electron-rich, facilitating rapid epoxidation despite steric hindrance. Conducting the reaction at 0 °C suppresses unwanted Baeyer-Villiger-type expansions or premature epoxide opening.
Step-by-Step Procedure:
-
Preparation: Dissolve 1-Boc-3-cyclopentylidenepiperidine (5.0 mmol, 1.26 g) in anhydrous dichloromethane (DCM) (25 mL, 0.2 M) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C using an ice-water bath.
-
Oxidation: Portionwise, add mCPBA (77% max purity, 6.0 mmol, 1.34 g, 1.2 equiv) over 10 minutes to prevent thermal spiking.
-
Reaction: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature for an additional 4 hours.
-
Self-Validation (In-Process Control): Monitor the reaction via TLC (Hexanes/EtOAc 8:2).
-
Analytical Check: Dip the TLC plate in Phosphomolybdic Acid (PMA) stain and heat. The spiro-epoxide product will rapidly stain a distinct dark blue/green, whereas the starting alkene stains faintly. LC-MS will confirm product formation with an [M+Na]⁺ adduct at m/z 290.
-
-
Quench: Cool the mixture back to 0 °C and add 20 mL of saturated aqueous Na₂S₂O₃ to destroy unreacted mCPBA. Stir for 15 minutes. Add 20 mL of saturated aqueous NaHCO₃ to neutralize the meta-chlorobenzoic acid byproduct.
-
Workup: Transfer to a separatory funnel. Extract the aqueous layer with DCM (2 × 15 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue via flash column chromatography (SiO₂, gradient 5% to 20% EtOAc in Hexanes) to isolate the pure spiro-epoxide.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. [Link] [1]
How to synthesize 1-Boc-3-cyclopentylidenepiperidine in the laboratory
An in-depth guide to the laboratory synthesis of 1-Boc-3-cyclopentylidenepiperidine, designed for researchers and drug development professionals. This document provides a comprehensive overview of the synthetic strategy, a detailed experimental protocol, and critical safety information.
Introduction
1-Boc-3-cyclopentylidenepiperidine is a valuable synthetic intermediate characterized by a piperidine core, a common motif in a vast array of pharmaceuticals and biologically active compounds.[1] The presence of the tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled, subsequent modifications, while the exocyclic double bond provides a functional handle for further chemical transformations. This compound serves as a versatile building block in medicinal chemistry for constructing more complex molecular architectures, particularly in the development of novel therapeutic agents.[1][2]
The synthesis of this molecule is a prime example of olefination chemistry, a cornerstone of modern organic synthesis. This guide will detail a robust and reproducible method for its preparation in a laboratory setting, focusing on the widely-used Wittig reaction.
Synthetic Strategy: A Retrosynthetic Approach
The most logical and efficient approach to constructing the target molecule's key feature—the exocyclic carbon-carbon double bond—is through the Wittig reaction. This reaction forms an alkene from the coupling of a ketone with a phosphorus ylide.
Retrosynthetic analysis of 1-Boc-3-cyclopentylidenepiperidine reveals that the target molecule can be disconnected at the double bond. This leads back to two key starting materials: the commercially available 1-Boc-3-piperidone [3] and a cyclopentyl phosphonium ylide . The ylide itself is generated in situ from its corresponding phosphonium salt, cyclopentyltriphenylphosphonium bromide .
Caption: Retrosynthetic analysis for 1-Boc-3-cyclopentylidenepiperidine.
Mechanism Spotlight: The Wittig Reaction
The Wittig reaction is a powerful method for alkene synthesis.[4] Its mechanism proceeds through several key steps:
-
Ylide Formation : A strong base deprotonates the phosphonium salt at the carbon adjacent to the phosphorus atom, creating a nucleophilic phosphorus ylide (or phosphorane).
-
Nucleophilic Attack : The ylide attacks the electrophilic carbonyl carbon of the ketone (1-Boc-3-piperidone), forming a betaine intermediate.
-
Oxaphosphetane Formation : The betaine rapidly cyclizes to form a four-membered ring intermediate called an oxaphosphetane.
-
Decomposition : The oxaphosphetane collapses, breaking the carbon-phosphorus and carbon-oxygen bonds and forming a new carbon-carbon double bond (the desired alkene) and a highly stable triphenylphosphine oxide byproduct. The formation of the strong P=O bond is the thermodynamic driving force for the reaction.
Detailed Experimental Protocol
This protocol is divided into two main stages: the preparation of the necessary Wittig salt and the final olefination reaction.
Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | Supplier | Notes |
| Part A: Wittig Salt Preparation | ||||
| Triphenylphosphine | P(C₆H₅)₃ | 262.29 | Sigma-Aldrich | Solid, handle in a fume hood. |
| Bromocyclopentane | C₅H₉Br | 149.03 | Thermo Fisher | Liquid, flammable. |
| Toluene | C₇H₈ | 92.14 | VWR | Anhydrous grade recommended. |
| Part B: Wittig Olefination | ||||
| Cyclopentyltriphenylphosphonium Bromide | [Ph₃PC₅H₉]Br | 411.32 | Prepared in Part A | Solid, hygroscopic. |
| 1-Boc-3-piperidone | C₁₀H₁₇NO₃ | 199.25 | Sigma-Aldrich | Solid, melting point 35-40 °C. |
| Sodium Hydride (NaH) | NaH | 24.00 | Sigma-Aldrich | 60% dispersion in mineral oil. Highly reactive with water. |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | VWR | Anhydrous, inhibitor-free. |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | VWR | For extraction. |
| Saturated aq. NH₄Cl | - | - | Lab Prepared | For quenching. |
| Brine | - | - | Lab Prepared | For washing. |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | VWR | Drying agent. |
| Silica Gel | SiO₂ | - | VWR | For column chromatography (230-400 mesh). |
| Hexanes / Ethyl Acetate | - | - | VWR | HPLC grade for chromatography. |
Part A: Synthesis of Cyclopentyltriphenylphosphonium Bromide
Objective: To prepare the phosphonium salt required for the Wittig reaction.
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add triphenylphosphine (26.2 g, 100 mmol, 1.0 equiv).
-
Dissolution: Add 100 mL of anhydrous toluene to the flask and stir until the triphenylphosphine has completely dissolved.
-
Reagent Addition: Add bromocyclopentane (16.4 g, 110 mmol, 1.1 equiv) to the solution via syringe.
-
Reaction: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 24-48 hours. The formation of a white precipitate should be observed. Monitor the reaction progress by taking a small aliquot, dissolving it in CDCl₃, and checking for the disappearance of the triphenylphosphine starting material peak in the ³¹P NMR spectrum.
-
Isolation: After the reaction is complete, cool the mixture to room temperature, then place it in an ice bath for 1 hour to maximize precipitation.
-
Filtration: Collect the white solid by vacuum filtration. Wash the solid generously with cold diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the resulting white powder under high vacuum to yield cyclopentyltriphenylphosphonium bromide. The product should be stored in a desiccator as it can be hygroscopic.
Part B: Synthesis of 1-Boc-3-cyclopentylidenepiperidine
Objective: To perform the Wittig olefination to form the target compound.
-
Ylide Generation Setup: To a flame-dried 500 mL three-neck round-bottom flask under a nitrogen atmosphere, add cyclopentyltriphenylphosphonium bromide (20.5 g, 50 mmol, 1.2 equiv) prepared in Part A.
-
Solvent Addition: Add 150 mL of anhydrous THF to the flask and stir to form a suspension. Cool the flask to 0 °C using an ice bath.
-
Base Addition: Carefully add sodium hydride (60% dispersion in mineral oil, 2.0 g, 50 mmol, 1.2 equiv) portion-wise to the stirred suspension. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and a nitrogen atmosphere. The mixture will turn a characteristic deep orange/red color upon formation of the ylide.
-
Ylide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional hour.
-
Ketone Addition: Dissolve 1-Boc-3-piperidone (8.3 g, 41.7 mmol, 1.0 equiv) in 50 mL of anhydrous THF. Cool the ylide solution back down to 0 °C and add the ketone solution dropwise via an addition funnel over 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (12-18 hours). Monitor the reaction by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system until the 1-Boc-3-piperidone spot has been consumed.
-
Quenching: Cool the reaction mixture to 0 °C and quench it by slowly adding 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).
-
Washing: Combine the organic layers and wash with water (1 x 100 mL) and then with brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. This will yield a crude residue containing the product and triphenylphosphine oxide.
Experimental Workflow Diagram
Caption: Overall workflow for the synthesis of 1-Boc-3-cyclopentylidenepiperidine.
Purification and Characterization
The primary byproduct, triphenylphosphine oxide, can be challenging to remove. Column chromatography is the most effective method for purification.
-
Chromatography:
-
Adsorb the crude residue onto a small amount of silica gel.
-
Prepare a silica gel column packed in a low-polarity eluent (e.g., 98:2 Hexanes:Ethyl Acetate).
-
Load the adsorbed crude material onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., from 2% to 15% ethyl acetate). Triphenylphosphine oxide is more polar and will elute after the desired product.
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield 1-Boc-3-cyclopentylidenepiperidine as a clear oil or a low-melting solid.
-
-
Expected Characterization Data:
-
Molecular Formula: C₁₅H₂₅NO₂[5]
-
Molecular Weight: 251.36 g/mol [5]
-
¹H NMR (CDCl₃, 400 MHz): Expect signals for the Boc group (~1.47 ppm, singlet, 9H), the piperidine ring protons (multiplets between ~1.5-3.5 ppm), and the cyclopentylidene ring protons (multiplets between ~1.6-2.4 ppm).
-
¹³C NMR (CDCl₃, 100 MHz): Expect signals for the Boc carbonyl (~155 ppm), the quaternary carbon of the Boc group (~80 ppm), the double bond carbons (~120-140 ppm), and various aliphatic carbons of the two rings.
-
Mass Spectrometry (ESI+): Expect to find the [M+H]⁺ ion at m/z = 252.37 or the [M+Na]⁺ ion at m/z = 274.35.
-
Safety and Hazard Management
Proper safety precautions are essential for this synthesis due to the hazardous nature of several reagents.
-
Personal Protective Equipment (PPE): Safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) must be worn at all times.
-
Sodium Hydride (NaH): Highly flammable solid that reacts violently with water to produce flammable hydrogen gas. It must be handled under an inert atmosphere (nitrogen or argon). Do not allow contact with water or other protic solvents. Quench any residual NaH carefully with isopropanol before aqueous workup.
-
Organophosphorus Compounds: Triphenylphosphine and its derivatives can be irritating.[6] While triphenylphosphine itself has moderate toxicity, some organophosphorus compounds can be highly toxic.[7][8] All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust or vapors.
-
Solvents: Toluene, THF, and diethyl ether are flammable. Ensure there are no ignition sources nearby. Use a rotary evaporator in a fume hood.
-
Waste Disposal: All chemical waste, including solvents and reaction residues, must be disposed of according to institutional and local regulations.[9] Organophosphorus waste should be collected in a dedicated, labeled container.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of Wittig salt (Part A) | Incomplete reaction; insufficient heating time. | Ensure the reaction is refluxed for at least 24 hours. Monitor by NMR or TLC to confirm consumption of starting material before workup. |
| Ylide does not form (no color change in Part B) | Base is not active (degraded NaH). THF is not anhydrous. | Use a fresh, unopened container of NaH. Ensure THF is freshly distilled from a suitable drying agent or taken from a solvent purification system. |
| Low yield of final product | Incomplete reaction. Ylide decomposition. | Ensure dropwise addition of the ketone at 0 °C to control the exothermic reaction. Allow the reaction to run overnight to ensure completion. |
| Difficulty removing triphenylphosphine oxide | Co-elution during chromatography. | Use a less polar eluent system initially to better separate the non-polar product from the more polar byproduct. Alternatively, the crude product can sometimes be precipitated from a cold non-polar solvent like pentane, leaving the byproduct in solution. |
References
- American Chemical Society. (n.d.). Safety and toxicological considerations when working with organophosphates and carbamates in the laboratory. ACS Division of Chemical Health and Safety.
-
Der Pharma Chemica. (2016). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. [Link]
-
Agilent Technologies, Inc. (2024). Organophosphorus Pesticide Standard (1X1 mL) - Safety Data Sheet. [Link]
- Google Patents. (2013). CN103304472A - Method for synthesizing 1-BOC-3-piperidone.
-
Lockey, D. J., et al. (2023). Exposure to organophosphorus compounds: best practice in managing timely, effective emergency responses. Human & Experimental Toxicology, 42. [Link]
-
PubChem. (n.d.). 1-BOC-3-Aminopiperidine. National Center for Biotechnology Information. [Link]
- Google Patents. (2020). CN110724675B - Transaminase catalyst and method for synthesizing (R) -1-tert-butoxycarbonyl-3-aminopiperidine by enzyme method.
-
Miles, D. H., et al. (2015). A Highly Versatile One-Pot Aqueous Wittig Reaction. World Journal of Chemical Education, 3(4), 86-89. [Link]
-
University of California, Riverside. (n.d.). The WITTIG REACTION With CHEMILUMINESCENCE![Link]
-
Contente, M. L., et al. (2019). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Beilstein Journal of Organic Chemistry, 15, 61-67. [Link]
-
Han, B., et al. (2021). Modular synthesis of chiral 1,2-dihydropyridines via Mannich/Wittig/cycloisomerization sequence that internally reuses waste. Nature Communications, 12(1), 2098. [Link]
- Google Patents. (2013). CN103204801A - Synthesis method for N-Boc-3-piperidone.
-
Ito, H., et al. (2025). Wittig reaction of cyclobisbiphenylenecarbonyl. Beilstein Journal of Organic Chemistry, 21, 843-849. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. N-叔丁氧羰基-3-哌啶酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. www1.udel.edu [www1.udel.edu]
- 5. evitachem.com [evitachem.com]
- 6. fishersci.com [fishersci.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Exposure to organophosphorus compounds: best practice in managing timely, effective emergency responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
Using 1-Boc-3-cyclopentylidenepiperidine as a pharmaceutical building block
Application Note: 1-Boc-3-cyclopentylidenepiperidine in Advanced Pharmaceutical Synthesis
Executive Summary
The drive to "escape from flatland" in modern drug discovery has elevated the demand for conformationally restricted, sp3-rich building blocks. 1-Boc-3-cyclopentylidenepiperidine represents a highly versatile scaffold in this paradigm. By combining the ubiquitous piperidine pharmacophore with a bulky, tetrasubstituted exocyclic double bond, this compound offers unique 3D vectors for target engagement. This application note details the structural rationale, physicochemical profile, and validated synthetic protocols for utilizing this building block in pharmaceutical development.
Part 1: Structural Rationale & Physicochemical Profile
The 3-alkylidenepiperidine motif is a privileged structure found in numerous bioactive natural products, including indole alkaloids like strychnine and pumiliotoxins[1]. In synthetic drug design, the exocyclic cyclopentylidene group serves three critical functions:
-
Conformational Restriction: The rigid double bond locks the piperidine ring into specific chair conformations, lowering the entropic cost of binding to target proteins.
-
Lipophilic Shielding: The bulky cyclopentyl moiety provides a dense hydrophobic shield, ideal for occupying deep lipophilic pockets in G-protein coupled receptors (GPCRs) and kinase active sites.
-
Spirocyclic Precursor: The tetrasubstituted alkene acts as a synthetic handle for generating complex spirocyclic systems, which are highly prized for improving metabolic stability against cytochrome P450 enzymes.
Quantitative Data Summary
The fundamental physicochemical properties of the Boc-protected building block are summarized below to guide stoichiometric calculations and analytical tracking[2].
| Property | Value | Analytical Significance |
| Chemical Name | tert-butyl 3-cyclopentylidenepiperidine-1-carboxylate | Standard IUPAC nomenclature for regulatory filing. |
| CAS Number | 1508896-31-8 (Free Base) | Key identifier for procurement and safety data. |
| Molecular Formula | C15H25NO2 | Used for exact mass calculation in LC-MS. |
| Molecular Weight | 251.36 g/mol | Critical for precise stoichiometric scaling. |
| SMILES | CC(C)(C)OC(=O)N1CCCC(=C2CCCC2)C1 | Computational modeling and cheminformatics. |
| LogP (Estimated) | ~3.8 | Indicates high lipophilicity; requires non-polar solvents for extraction. |
Part 2: Application Workflows & Mechanistic Pathways
The functionalization of 1-Boc-3-cyclopentylidenepiperidine typically diverges into three distinct pathways depending on the desired pharmaceutical intermediate: acid-catalyzed deprotection, electrophilic oxidation, or catalytic hydrogenation.
Fig 1. Divergent synthetic workflows for 1-Boc-3-cyclopentylidenepiperidine functionalization.
Part 3: Validated Experimental Protocols
The following protocols are designed as self-validating systems. Each step includes the mechanistic causality behind the experimental choice and built-in quality control checks to ensure process integrity.
Protocol A: Orthogonal Boc Deprotection (Amine Unmasking)
To utilize the piperidine nitrogen for amide coupling or reductive amination, the Boc group must be removed. While Trifluoroacetic acid (TFA) is common, 4M HCl in 1,4-dioxane is strongly preferred for this specific substrate[3].
-
Causality: Highly substituted alkenes can occasionally undergo unwanted protonation or carbocation rearrangements in neat TFA. Anhydrous HCl in dioxane provides a strictly non-oxidizing environment. Furthermore, the low dielectric constant of dioxane forces the resulting polar amine hydrochloride salt to precipitate, driving the reaction to completion and protecting the unmasked amine from side reactions.
Step-by-Step Methodology:
-
Dissolution: Dissolve 1-Boc-3-cyclopentylidenepiperidine (1.0 eq, 251.36 mg, 1.0 mmol) in anhydrous 1,4-dioxane (2.0 mL) under a nitrogen atmosphere.
-
Acid Addition: Cool the flask to 0 °C. Dropwise, add 4M HCl in 1,4-dioxane (5.0 eq, 1.25 mL, 5.0 mmol). Rationale: Cooling mitigates the exothermic nature of the initial acid-base interaction.
-
Propagation: Remove the ice bath and stir at room temperature for 2 hours.
-
Self-Validation Check: The reaction is proceeding correctly if a dense white precipitate (the amine hydrochloride salt) begins to form within 30 minutes.
-
Isolation: Add cold anhydrous diethyl ether (5.0 mL) to maximize precipitation. Filter the suspension through a sintered glass funnel. Wash the filter cake with additional cold ether (2 x 2 mL) to remove cleaved tert-butyl alcohol and residual dioxane.
-
Drying & QC: Dry the solid under high vacuum. Validate via 1H-NMR (CD3OD); successful deprotection is confirmed by the complete disappearance of the intense 9H singlet at ~1.45 ppm.
Protocol B: Spiro-Epoxidation of the Exocyclic Double Bond
The tetrasubstituted exocyclic double bond is highly electron-rich due to the inductive electron-donating effects of the four adjacent alkyl carbon centers. This makes it an exceptional nucleophile for electrophilic oxygen transfer.
-
Causality: meta-Chloroperoxybenzoic acid (mCPBA) is utilized because it selectively epoxidizes electron-rich alkenes without requiring transition metal catalysts that might coordinate with the Boc carbamate. Dichloromethane (DCM) is chosen as the solvent because the byproduct, m-chlorobenzoic acid, has poor solubility in cold DCM and will partially precipitate, simplifying the workup.
Step-by-Step Methodology:
-
Preparation: Dissolve the starting material (1.0 eq, 1.0 mmol) in anhydrous DCM (5.0 mL) and cool to 0 °C.
-
Oxidation: Slowly add mCPBA (77% max purity, 1.2 eq, 1.2 mmol) in small portions. Stir at 0 °C for 1 hour, then allow warming to room temperature for 3 hours.
-
Self-Validation Check: Monitor via TLC (Hexanes:EtOAc 8:2). The starting material will stain bright yellow/brown with KMnO4 (due to the alkene), whereas the spiro-epoxide product will not react with KMnO4 but will char with phosphomolybdic acid (PMA).
-
Quenching (Critical): Add 5 mL of saturated aqueous sodium thiosulfate (Na2S2O3) and stir vigorously for 15 minutes. Rationale: This neutralizes any unreacted peroxides, preventing explosive hazards during solvent concentration.
-
Workup: Separate the organic layer. Wash with saturated aqueous NaHCO3 (2 x 5 mL) to remove the m-chlorobenzoic acid byproduct. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the spiro-epoxide.
Protocol C: Stereoselective Catalytic Hydrogenation
To generate a highly lipophilic, conformationally restricted 3-cyclopentylpiperidine core, the exocyclic double bond is reduced.
-
Causality: Palladium on Carbon (Pd/C) is the optimal catalyst for unactivated alkenes. The bulky cyclopentylidene group imposes facial selectivity; the catalyst surface will coordinate to the less sterically hindered face of the piperidine ring, ensuring clean syn-addition of hydrogen. Methanol is used as it efficiently solvates the substrate and facilitates hydrogen gas diffusion.
Step-by-Step Methodology:
-
Setup: In a thoroughly purged round-bottom flask, dissolve the substrate (1.0 eq, 1.0 mmol) in HPLC-grade Methanol (10 mL).
-
Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight). Rationale: Always add the catalyst to the solvent under an inert atmosphere to prevent the pyrophoric Pd/C from igniting methanol vapors.
-
Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H2) via a balloon. Repeat three times. Stir vigorously at room temperature for 12 hours.
-
Self-Validation Check: LC-MS analysis should show a mass shift from [M+H]+ 252.3 to [M+H]+ 254.3.
-
Filtration: Filter the reaction mixture through a tight pad of Celite to remove the palladium catalyst. Wash the Celite pad with additional methanol. Caution: Do not let the Celite pad dry out while it contains active Pd/C.
-
Concentration: Evaporate the filtrate under reduced pressure to yield the saturated 3-cyclopentylpiperidine derivative.
References
-
Solé, D., et al. "Nitrogen Heterocycles by Palladium-Catalyzed Cyclization of Amino-Tethered Vinyl Halides and Ketone Enolates". The Journal of Organic Chemistry, ACS Publications. Available at:[Link][1]
Sources
Scale-Up Synthesis of 1-Boc-3-cyclopentylidenepiperidine: A Detailed Guide for Process Development
Introduction: The Significance of 1-Boc-3-cyclopentylidenepiperidine in Modern Drug Discovery
1-Boc-3-cyclopentylidenepiperidine is a pivotal intermediate in the synthesis of a multitude of contemporary pharmaceuticals. Its unique structural motif, featuring a protected piperidine ring and an exocyclic double bond, serves as a versatile scaffold for the construction of complex molecular architectures. The tert-butyloxycarbonyl (Boc) protecting group offers robust stability across a range of reaction conditions while being readily removable under mild acidic conditions, a feature highly desirable in multi-step synthetic campaigns.[1] This guide provides a comprehensive overview of scalable and industrially viable synthetic methods for the preparation of this key building block, with a focus on procedural robustness, safety, and efficiency.
Strategic Overview: A Two-Stage Approach to Scalable Synthesis
The most efficient and scalable pathway to 1-Boc-3-cyclopentylidenepiperidine is a two-stage process. The initial stage focuses on the large-scale production of the key precursor, 1-Boc-3-piperidone. The second stage details the olefination of this ketone to yield the final product. This guide will present a preferred industrial method for each stage, underpinned by detailed protocols and process considerations.
Figure 1: Overall synthetic strategy for 1-Boc-3-cyclopentylidenepiperidine.
Part 1: Scalable Synthesis of 1-Boc-3-piperidone
A robust and high-yielding synthesis of 1-Boc-3-piperidone is paramount for an efficient overall process. The method detailed in Chinese patent CN103304472A offers a significant advantage for industrial production due to its high yield, mild reaction conditions, and environmentally friendly process.[2] This three-step synthesis commences with the reduction of 3-hydroxypyridine, followed by Boc protection of the resulting 3-hydroxypiperidine, and culminates in an Oppenauer oxidation to furnish the desired ketone.
Step 1.1: Reduction of 3-Hydroxypyridine to 3-Hydroxypiperidine
This initial step involves the reduction of the pyridine ring. The use of sodium borohydride in an aqueous sodium hydroxide solution provides a safe and cost-effective alternative to catalytic hydrogenation which often requires specialized high-pressure equipment.
Protocol 1.1: Large-Scale Reduction of 3-Hydroxypyridine
-
Reactor Setup: To a 10 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and a dropping funnel, add 3-hydroxypyridine (951 g, 10.0 mol).
-
Base Addition: Add a 20% (w/w) aqueous solution of sodium hydroxide (3.0 L).
-
Heating: Heat the mixture to 60 °C with stirring.
-
Reductant Addition: Prepare a solution of sodium borohydride (567 g, 15.0 mol) in 2.0 L of 20% aqueous sodium hydroxide. Add this solution dropwise to the reactor over a period of 2-3 hours, maintaining the internal temperature between 60-70 °C.
-
Reaction Completion: After the addition is complete, raise the temperature to 80 °C and stir for 5 hours.
-
Work-up: Cool the reaction mixture to room temperature. Extract the aqueous phase with ethyl acetate (3 x 3 L).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-hydroxypiperidine as a viscous oil.
| Parameter | Value | Reference |
| Starting Material | 3-Hydroxypyridine | [2] |
| Key Reagents | Sodium Borohydride, Sodium Hydroxide | [2] |
| Solvent | Water, Ethyl Acetate | [2] |
| Temperature | 60-80 °C | [2] |
| Typical Yield | ~95% | [2] |
Step 1.2: Boc Protection of 3-Hydroxypiperidine
The protection of the secondary amine in 3-hydroxypiperidine is crucial for preventing side reactions in the subsequent oxidation step. Di-tert-butyl dicarbonate (Boc)₂O is the reagent of choice for this transformation on a large scale due to its high reactivity and the benign nature of its byproducts.
Protocol 1.2: Large-Scale Boc Protection
-
Reactor Setup: In a 10 L jacketed glass reactor, dissolve the 3-hydroxypiperidine (960 g, 9.5 mol) obtained from the previous step in 50% aqueous ethanol (4.0 L).
-
Base Addition: Add sodium carbonate (350 g, 3.3 mol).
-
Boc Anhydride Addition: At room temperature, add di-tert-butyl dicarbonate (3.11 kg, 14.25 mol) dropwise over 1 hour. An exotherm may be observed; maintain the temperature below 30 °C using a chiller.
-
Reaction Completion: Stir the mixture at room temperature for 2 hours after the addition is complete.
-
Work-up: Adjust the pH to 6-7 with 3M hydrochloric acid. Extract the mixture with dichloromethane (3 x 3 L).
-
Isolation: Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford 1-Boc-3-piperidinol.
| Parameter | Value | Reference |
| Starting Material | 3-Hydroxypiperidine | [2] |
| Key Reagents | Di-tert-butyl dicarbonate, Sodium Carbonate | [2] |
| Solvent | 50% Aqueous Ethanol, Dichloromethane | [2] |
| Temperature | Room Temperature | [2] |
| Typical Yield | ~94% | [2] |
Step 1.3: Oppenauer Oxidation of 1-Boc-3-piperidinol
The Oppenauer oxidation offers a mild and selective method for the oxidation of secondary alcohols to ketones, avoiding the use of harsh and often toxic heavy metal-based oxidants.[3] This reaction utilizes a catalytic amount of an aluminum alkoxide with an excess of a ketone, such as acetone or cyclohexanone, as the hydride acceptor.[4]
Figure 2: Simplified mechanism of the Oppenauer oxidation.
Protocol 1.3: Large-Scale Oppenauer Oxidation
-
Reactor Setup: To a 20 L jacketed glass reactor, add a solution of 1-Boc-3-piperidinol (1.79 kg, 8.9 mol) in toluene (10 L).
-
Hydride Acceptor: Add cyclohexanone (4.37 kg, 44.5 mol).
-
Catalyst Addition: Add aluminum isopropoxide (182 g, 0.89 mol) in one portion.
-
Reaction Conditions: Heat the mixture to reflux (approximately 110-115 °C) and stir for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Quench the reaction by the slow addition of 1M hydrochloric acid (5 L). Separate the organic layer.
-
Purification: Wash the organic layer with saturated sodium bicarbonate solution (2 x 3 L) and brine (3 L). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure 1-Boc-3-piperidone.
| Parameter | Value | Reference |
| Starting Material | 1-Boc-3-piperidinol | [2] |
| Key Reagents | Aluminum isopropoxide, Cyclohexanone | [3][4] |
| Solvent | Toluene | [2] |
| Temperature | Reflux | [2] |
| Typical Yield | >90% | [2] |
| Purity (after distillation) | >98% | [2] |
Part 2: Scale-Up Wittig Olefination
The Wittig reaction is a robust and widely utilized method for the synthesis of alkenes from carbonyl compounds.[5] For the conversion of 1-Boc-3-piperidone to 1-Boc-3-cyclopentylidenepiperidine, the Wittig reaction employing a cyclopentyl-derived phosphonium ylide is the preferred scalable approach.
Step 2.1: Preparation of Cyclopentyltriphenylphosphonium Bromide
The precursor to the Wittig reagent, the phosphonium salt, is prepared by the reaction of triphenylphosphine with cyclopentyl bromide. This reaction is typically carried out in a suitable solvent at elevated temperatures.
Protocol 2.1: Large-Scale Synthesis of Cyclopentyltriphenylphosphonium Bromide
-
Reactor Setup: To a 10 L jacketed glass reactor equipped with a mechanical stirrer and reflux condenser, add triphenylphosphine (2.62 kg, 10.0 mol) and toluene (5 L).
-
Alkyl Halide Addition: Add cyclopentyl bromide (1.49 kg, 10.0 mol) to the stirred suspension.
-
Reaction Conditions: Heat the mixture to reflux (approximately 110-115 °C) and maintain for 24 hours. A white precipitate will form as the reaction progresses.
-
Isolation: Cool the reaction mixture to room temperature. Collect the solid product by filtration.
-
Purification: Wash the filter cake with cold toluene (2 x 1 L) and then with diethyl ether (2 x 1 L). Dry the solid under vacuum to yield cyclopentyltriphenylphosphonium bromide.
| Parameter | Value | Reference |
| Starting Materials | Triphenylphosphine, Cyclopentyl Bromide | [6] |
| Solvent | Toluene | [6] |
| Temperature | Reflux | [6] |
| Typical Yield | >90% | [6] |
Step 2.2: Wittig Reaction and Purification
The Wittig reaction itself involves the in-situ generation of the phosphonium ylide using a strong base, followed by the addition of the ketone. A critical aspect of scaling up the Wittig reaction is the management of the triphenylphosphine oxide byproduct.
Figure 3: The Wittig reaction mechanism.
Protocol 2.2: Large-Scale Wittig Olefination
-
Ylide Formation: To a 20 L jacketed glass reactor under a nitrogen atmosphere, add cyclopentyltriphenylphosphonium bromide (4.11 kg, 10.0 mol) and anhydrous tetrahydrofuran (THF, 10 L). Cool the suspension to 0 °C.
-
Base Addition: Slowly add a solution of potassium tert-butoxide in THF (1.0 M, 10.5 L, 10.5 mol) via a dropping funnel, maintaining the internal temperature below 5 °C. A characteristic orange-red color of the ylide should develop.
-
Reaction with Ketone: After stirring at 0 °C for 1 hour, add a solution of 1-Boc-3-piperidone (1.79 kg, 9.0 mol) in anhydrous THF (5 L) dropwise, keeping the temperature below 10 °C.
-
Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up and Byproduct Removal: Quench the reaction by the addition of water (10 L). A significant challenge in large-scale Wittig reactions is the removal of the triphenylphosphine oxide (TPPO) byproduct. One effective method is precipitation with a metal salt.[7] Add a solution of magnesium chloride (1.9 kg, 20 mol) in water (5 L) to the reaction mixture and stir vigorously for 2-3 hours. The insoluble MgCl₂-TPPO complex will precipitate.[8]
-
Isolation: Filter off the solid precipitate and wash with THF. Combine the filtrate and the washings.
-
Purification: Concentrate the organic phase under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel or by vacuum distillation to yield 1-Boc-3-cyclopentylidenepiperidine.
| Parameter | Value | Reference |
| Starting Materials | 1-Boc-3-piperidone, Cyclopentyltriphenylphosphonium bromide | [9][10] |
| Base | Potassium tert-butoxide | [9] |
| Solvent | Tetrahydrofuran (THF) | [9] |
| Temperature | 0 °C to Room Temperature | [10] |
| Byproduct Removal | Precipitation with MgCl₂ | [7][8] |
| Typical Yield | 70-85% | Estimated |
Safety and Handling Considerations
-
Sodium Borohydride: Reacts with water to produce hydrogen gas, which is flammable. Handle in a well-ventilated area away from ignition sources.
-
Di-tert-butyl dicarbonate: A lachrymator and skin irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Potassium tert-butoxide: A strong base that is corrosive and reacts violently with water. Handle under a nitrogen atmosphere and with appropriate PPE.
-
Triphenylphosphine: A skin and respiratory irritant. Handle in a fume hood.
-
Cyclopentyl Bromide: A flammable liquid and irritant. Handle in a well-ventilated area.
Conclusion
The presented two-stage synthetic route to 1-Boc-3-cyclopentylidenepiperidine provides a robust and scalable method suitable for industrial production. The synthesis of the key intermediate, 1-Boc-3-piperidone, via a three-step sequence from 3-hydroxypyridine is high-yielding and utilizes cost-effective and environmentally benign reagents. The subsequent Wittig olefination offers a reliable method for the construction of the exocyclic double bond, with established protocols for managing the triphenylphosphine oxide byproduct on a large scale. By adhering to the detailed protocols and safety considerations outlined in this guide, researchers and drug development professionals can confidently produce multi-kilogram quantities of this valuable synthetic intermediate.
References
-
Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl₂ and Wet Milling. ACS Publications. [Link]
-
Go for Gold: Development of a Scalable Synthesis of [1‐(Ethoxycarbonyl)cyclopropyl] Triphenylphosphonium Tetrafluoroborate, a Key Reagent to Explore Covalent Monopolar Spindle 1 Inhibitors. PMC. [Link]
-
Turning Industrial Waste into Energy Storage: Advancing Organic Redox Flow Batteries. AZoM. [Link]
-
Triphenylphosphine Oxide- Waste Not, Want Not. Scientific Update. [Link]
-
Direct and Scalable Electroreduction of Triphenylphosphine Oxide to Triphenylphosphine. PubMed. [Link]
- Method for synthesizing 1-BOC-3-piperidone.
-
Oppenauer oxidation. Grokipedia. [Link]
-
Wittig Reaction - Common Conditions. Organic Chemistry Portal. [Link]
-
Modular synthesis of chiral 1,2-dihydropyridines via Mannich/Wittig/cycloisomerization sequence that internally reuses waste. PMC. [Link]
-
Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Der Pharma Chemica. [Link]
- Synthesis method for N-Boc-3-piperidone.
-
Olefination of carbonyls with alkenes enabled by electrophotocatalytic generation of distonic radical cations. PMC. [Link]
-
Oppenauer Oxidation: An Integrated Approach. WordPress. [Link]
-
Chromatography-Free Wittig Reactions Using a Bifunctional Polymeric Reagent. Organic Chemistry Portal. [Link]
-
What is Oppenauer Oxidation? Byjus. [Link]
-
Oppenauer Oxidation: Definition, Mechanism, & Applications. Allen. [Link]
-
The Wittig Reaction: Synthesis of Alkenes. MNSU. [Link]
-
A Highly Versatile One-Pot Aqueous Wittig Reaction. Science and Education Publishing. [Link]
-
One Pot Conversion of Olefins to Carbonyl Compounds by Hydroboration / NMO-TPAP Oxidation. Organic Chemistry Portal. [Link]
-
Olefination via Cu-mediated Dehydroacylation of Unstrained Ketones. PMC. [Link]
-
Terminal Olefins to Linear α,β-Unsaturated Ketones: Pd(II)/Hypervalent Iodine Co-catalyzed Wacker Oxidation–Dehydrogenation. Journal of the American Chemical Society. [Link]
-
Go for Gold: Development of a Scalable Synthesis of [1-(Ethoxycarbonyl)cyclopropyl] Triphenylphosphonium Tetrafluoroborate, a Key Reagent to Explore Covalent Monopolar Spindle 1 Inhibitors. PubMed. [Link]
-
Wittig reaction. Wikipedia. [Link]
-
Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Beilstein Journal of Organic Chemistry. [Link]
-
The Wittig Reaction. University of Pittsburgh. [Link]
-
Olefination of Aldehydes, Part 4: Alternative Strategies. YouTube. [Link]
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]
-
Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]
-
Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. MDPI. [Link]
-
Synthesis of an Alkene via the Wittig Reaction. University of Wisconsin-Platteville. [Link]
Sources
- 1. spu.edu.sy [spu.edu.sy]
- 2. CN103304472A - Method for synthesizing 1-BOC-3-piperidone - Google Patents [patents.google.com]
- 3. allen.in [allen.in]
- 4. mmccollege.ac.in [mmccollege.ac.in]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. Go for Gold: Development of a Scalable Synthesis of [1‐(Ethoxycarbonyl)cyclopropyl] Triphenylphosphonium Tetrafluoroborate, a Key Reagent to Explore Covalent Monopolar Spindle 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing 1-Boc-3-cyclopentylidenepiperidine Synthesis
Welcome to the Synthesis Troubleshooting & Support Center. The conversion of 1-Boc-3-piperidone to 1-Boc-3-cyclopentylidenepiperidine via Wittig olefination is a notoriously challenging transformation[1]. This guide is designed to help researchers navigate the severe steric and electronic hurdles inherent to this specific reaction, moving beyond basic protocols to establish a self-validating, high-yield experimental system.
Part 1: Troubleshooting FAQs & Mechanistic Causality
Q: Why is my yield of 1-Boc-3-cyclopentylidenepiperidine consistently below 30% when using standard Wittig conditions (e.g., n-BuLi at room temperature)? A: The primary failure mode is the competitive enolization of the starting material. 1-Boc-3-piperidone possesses highly acidic α -protons at the C2 and C4 positions. When the bulky, secondary cyclopentylidenetriphenylphosphorane ylide approaches the carbonyl, it encounters severe steric repulsion from the adjacent N-Boc protecting group. Because the activation energy for nucleophilic attack is raised by this steric clash, the ylide acts instead as a Brønsted base. It deprotonates the ketone to form an unreactive enolate[2]. Upon aqueous workup, this enolate simply reverts to the starting ketone, resulting in poor conversion and high starting material recovery.
Q: How do I adjust my reagents to suppress enolization and favor the olefination pathway? A: You must decouple the basicity of your reagents from their nucleophilicity through careful base selection and strict temperature control. Switch from n-BuLi to Sodium bis(trimethylsilyl)amide (NaHMDS). While n-BuLi can act as a nucleophile or cause over-deprotonation, NaHMDS is a strong, strictly non-nucleophilic base. Crucially, while the ylide must be generated at 0 °C, the reaction vessel must be cooled to -78 °C before the ketone is introduced. At cryogenic temperatures, the kinetic formation of the oxaphosphetane intermediate is favored over the acid-base proton transfer.
Q: What if the Wittig reaction still fails to meet purity or yield requirements for my downstream drug development? A: If the direct olefination remains recalcitrant, pivot to a two-step organocerium addition and dehydration sequence. Direct addition of cyclopentylmagnesium bromide to 1-Boc-3-piperidone yields <25% product due to the same competitive enolization and reduction issues[2]. However, pre-treating the Grignard reagent with anhydrous Cerium(III) chloride (CeCl3) forms an organocerium species. Organocerium reagents are highly nucleophilic but virtually non-basic. This ensures quantitative conversion to the tertiary alcohol, which can subsequently be dehydrated (e.g., using the Burgess reagent or SOCl2/pyridine) to yield the target alkene.
Mechanistic divergence in the Wittig reaction: Olefination vs. Enolization.
Part 2: Quantitative Condition Optimization
To illustrate the causality of reagent selection, the following table summarizes the quantitative impact of various conditions on the Wittig olefination of 1-Boc-3-piperidone.
| Base | Solvent | Ketone Addition Temp | Typical Yield (%) | Primary Issue Observed |
| n-BuLi | THF | 0 °C to RT | < 20% | Severe enolization; high SM recovery. |
| KOtBu | THF | 0 °C | 25 - 35% | Moderate enolization; aldol side-products. |
| NaHMDS | THF | -78 °C | 60 - 75% | Best balance of reactivity & low basicity. |
| KHMDS | Toluene | -78 °C | 50 - 65% | Poor ylide solubility at low temperatures. |
Part 3: Self-Validating Experimental Protocol
This protocol utilizes integrated validation checkpoints to ensure the reaction is proceeding correctly before advancing to the next step.
Step 1: Ylide Generation (Validation: Colorimetric Shift)
-
Action: Suspend cyclopentyltriphenylphosphonium bromide (1.5 eq) in anhydrous THF under an argon atmosphere. Cool the suspension to 0 °C. Add NaHMDS (1.45 eq, 1.0 M in THF) dropwise over 15 minutes.
-
Causality: A slight stoichiometric deficit of base relative to the phosphonium salt is utilized. This ensures no unreacted NaHMDS remains in solution to prematurely deprotonate the sensitive ketone in the next step.
-
Validation Checkpoint: The suspension will dissolve, and the solution must turn a deep, persistent orange/red . If the solution remains pale or cloudy, the ylide has not formed (likely due to wet solvent or degraded base). Do not proceed until the deep color is achieved.
Step 2: Kinetically Controlled Addition (Validation: Thermal & Visual)
-
Action: Cool the active ylide solution to strictly -78 °C using a dry ice/acetone bath. Dissolve 1-Boc-3-piperidone (1.0 eq) in a minimum volume of anhydrous THF. Add this ketone solution dropwise over 30 minutes via a syringe pump, directing the flow down the cold interior wall of the flask.
-
Causality: Adding the ketone down the cold wall ensures the droplet reaches -78 °C before it contacts the ylide pool, maximizing the kinetic preference for oxaphosphetane formation over enolization.
-
Validation Checkpoint: The deep orange color should slowly fade to a pale yellow or off-white slurry as the ylide is consumed and the oxaphosphetane intermediate precipitates out of solution.
Step 3: Cycloreversion & Workup (Validation: TLC/GC-MS)
-
Action: Remove the cooling bath and allow the reaction mixture to warm to room temperature. Stir for 12 hours. Quench the reaction by adding saturated aqueous NH4Cl. Extract with Ethyl Acetate (3x).
-
Causality: The oxaphosphetane intermediate is highly stable at cryogenic temperatures. Warming the vessel provides the necessary thermal energy to drive the cycloreversion, eliminating triphenylphosphine oxide (TPPO) to yield the final alkene.
-
Validation Checkpoint: TLC (Hexanes/EtOAc 8:2) should show the complete disappearance of the ketone (which stains strongly with KMnO4) and the appearance of a new, less polar, UV-active spot corresponding to the product.
Optimized step-by-step workflow for the Wittig olefination of 1-Boc-3-piperidone.
References
-
Title: Synthesis of a Family of Spirocyclic Scaffolds: Building Blocks for the Exploration of Chemical Space Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
Sources
Troubleshooting impurities in 1-Boc-3-cyclopentylidenepiperidine reactions
This guide provides in-depth troubleshooting for common impurities encountered during the synthesis of 1-Boc-3-cyclopentylidenepiperidine. It is designed for researchers, chemists, and process development professionals to diagnose and resolve issues, ensuring high purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 1-Boc-3-cyclopentylidenepiperidine and their associated key impurities?
The most common and direct methods for synthesizing this exocyclic alkene are the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction. Both involve reacting 1-Boc-3-piperidone with a phosphorus-stabilized carbanion.
-
Wittig Reaction: Utilizes a triphenylphosphonium ylide (e.g., cyclopentyltriphenylphosphonium bromide). The primary byproduct is triphenylphosphine oxide (TPPO), which is notoriously difficult to remove from reaction mixtures due to its high polarity and crystallinity.[1][2]
-
Horner-Wadsworth-Emmons (HWE) Reaction: Employs a phosphonate carbanion. This reaction is often preferred in process chemistry because its dialkyl phosphate byproduct is water-soluble, making it easily removable through a simple aqueous extraction.[3][4]
Q2: My crude product is contaminated with a significant amount of triphenylphosphine oxide (TPPO). Why is it so difficult to remove and what is the most effective method?
TPPO's removal is challenging due to its variable solubility and high polarity, which often causes it to co-elute with polar products during column chromatography.[1] The most effective, chromatography-free methods exploit its ability to form insoluble metal complexes. Precipitation with zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂) in polar organic solvents is a highly effective strategy for removing the bulk of TPPO before final purification.[2][5]
Q3: I am observing significant unreacted 1-Boc-3-piperidone in my final product. What are the likely causes?
High levels of unreacted starting material typically point to issues with the formation or reactivity of the nucleophilic species (the ylide or phosphonate carbanion).
-
Ineffective Deprotonation: The base used (e.g., n-BuLi, NaH, KOtBu) may be old or deactivated, leading to incomplete formation of the reactive ylide/carbanion.
-
Steric Hindrance: While 1-Boc-3-piperidone is not exceptionally hindered, the bulky phosphonium or phosphonate reagents can face steric challenges.
-
Reaction Temperature: Ylide formation often requires low temperatures (0 °C to -78 °C) to prevent decomposition, while the subsequent reaction with the ketone may require warming to room temperature or gentle heating.
Q4: Is there a risk of the exocyclic double bond isomerizing to the endocyclic position?
Yes, double bond migration is a potential side reaction, particularly under harsh acidic or basic conditions or at elevated temperatures. The resulting endocyclic alkene (1-Boc-1,2,3,4-tetrahydro-3-cyclopentylpyridine) is a structural isomer that can be difficult to separate. It is crucial to use mild workup conditions and avoid excessive heat during purification.
Impurity Troubleshooting Guides
Issue 1: Persistent Phosphorus-Containing Byproducts
Symptom: A significant peak corresponding to TPPO (m/z 278.28) is observed in MS, or a polar, non-UV active spot is seen on TLC. For HWE, an oily residue remains after extraction.
-
Cause (Wittig): Stoichiometric formation of triphenylphosphine oxide (TPPO) is inherent to the Wittig reaction mechanism.[2]
-
Solution (Wittig - TPPO):
-
Selective Precipitation: The most robust method is precipitation with a metal salt. After the reaction, concentrate the mixture, redissolve in a polar solvent like ethanol or THF, and add a solution of ZnCl₂. The insoluble ZnCl₂(TPPO)₂ complex can be removed by filtration.[1][2] See Protocol 1 for a detailed methodology.
-
Crystallization/Trituration: TPPO has low solubility in non-polar solvents like hexane or cold diethyl ether.[2][6] Triturating the crude solid with these solvents can effectively wash away the byproduct if the desired product is also insoluble.
-
Chromatography: A silica plug or flash chromatography can be effective, though requires careful solvent selection to achieve separation. Eluting with a non-polar solvent first can help hold the highly polar TPPO at the top of the column.[7]
-
-
Cause (HWE): The reaction produces a stoichiometric amount of a dialkyl phosphate salt (e.g., diethyl phosphate).
-
Solution (HWE - Phosphate Salt):
-
Aqueous Extraction: This is the primary advantage of the HWE reaction. The phosphate salt byproduct is highly soluble in water.[3] During the reaction workup, perform multiple extractions with water or brine to completely remove the byproduct from the organic layer.
-
Issue 2: Low Reaction Conversion
Symptom: HPLC or ¹H NMR analysis of the crude product shows a high ratio of starting material (1-Boc-3-piperidone) to the desired product.
-
Cause A: Incomplete Ylide/Carbanion Formation
-
Scientific Rationale: The reaction rate is dependent on the concentration of the deprotonated phosphorus reagent. Inadequate base strength, insufficient equivalents of base, or deactivated reagents will result in low concentrations of the active nucleophile.
-
Recommended Solutions:
-
Use fresh, anhydrous solvents (especially THF or ether).
-
Ensure the base is not expired. For solid bases like NaH, ensure the protective mineral oil is washed away with dry hexane before use. For organolithium bases like n-BuLi, titrate the solution to confirm its molarity.
-
Allow sufficient time for the ylide/carbanion formation step (typically 30-60 minutes at the appropriate temperature) before adding the ketone.
-
-
-
Cause B: Reagent Decomposition
-
Scientific Rationale: Unstabilized Wittig ylides are thermally unstable and can decompose if the reaction temperature is not controlled.
-
Recommended Solutions:
-
Maintain the recommended temperature during ylide formation (e.g., 0 °C for phosphonium salts with KOtBu, or -78 °C for those requiring n-BuLi).
-
Add the 1-Boc-3-piperidone solution slowly to the ylide solution at a low temperature to control any exotherm.
-
-
Issue 3: Presence of 1-Boc-3-cyclopentyl-3-hydroxypiperidine
Symptom: A peak with a mass corresponding to the addition of cyclopentane and H₂O to the starting ketone is observed in the mass spectrum (M+18 relative to product).
-
Cause: Grignard-type Reaction
-
Scientific Rationale: If attempting a synthesis using cyclopentylmagnesium bromide (a Grignard reagent) instead of a phosphorus-based reagent, the expected product is the tertiary alcohol, 1-Boc-3-cyclopentyl-3-hydroxypiperidine.[8][9] This impurity arises if this alcohol fails to eliminate water to form the desired alkene. This route is generally not preferred for direct olefination.
-
Recommended Solutions:
-
Confirm the synthetic route being used. If a Grignard route is intended, subsequent acid-catalyzed dehydration is required, which can lead to other impurities.
-
The Wittig or HWE reactions are the recommended routes to avoid this alcohol intermediate altogether.
-
-
-
Cause: Reduction of the Ketone
-
Scientific Rationale: Certain bases or reaction conditions can lead to the reduction of the ketone starting material to the corresponding secondary alcohol (1-Boc-3-hydroxypiperidine).
-
Recommended Solutions:
-
Avoid bases that can act as hydride donors.
-
Ensure all reagents are pure and free from reducing contaminants.
-
-
Experimental Protocols & Workflows
Protocol 1: Removal of Triphenylphosphine Oxide (TPPO) via ZnCl₂ Precipitation
This protocol is adapted from established methods for purifying products from Wittig reactions.[1][5]
-
Initial Workup: After the reaction is complete, quench appropriately (e.g., with saturated aq. NH₄Cl) and perform an initial extraction (e.g., with ethyl acetate). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Dissolution: Dissolve the crude residue in a minimal amount of a polar solvent such as ethanol (EtOH) or tetrahydrofuran (THF).
-
Precipitation: In a separate flask, prepare a ~1.8 M solution of anhydrous zinc chloride (ZnCl₂) in warm ethanol. Add 2-3 equivalents of this ZnCl₂ solution (relative to the theoretical amount of TPPO) to the crude product solution while stirring vigorously at room temperature.
-
Isolation: A white precipitate of the ZnCl₂(TPPO)₂ complex should form.[2] Stir for 30-60 minutes. If precipitation is slow, cool the mixture in an ice bath.
-
Filtration: Filter the mixture through a pad of celite, washing the filter cake with a small amount of cold solvent.
-
Final Purification: The filtrate, now largely free of TPPO, can be concentrated and subjected to final purification by flash column chromatography for removal of any remaining impurities.
Protocol 2: HPLC Method for Purity Assessment
This method is a general guideline for assessing the purity of the final product and detecting common impurities.
| Parameter | Recommended Condition |
| Instrumentation | HPLC system with a UV detector |
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Water (A) and Acetonitrile (B), both with 0.1% TFA |
| Gradient | 10% B to 95% B over 20 minutes, hold for 5 min, return to 10% B |
| Flow Rate | 1.0 mL/min |
| Detection | 210 nm (due to weak chromophore of the Boc group) |
| Sample Prep | Dissolve ~1 mg/mL of sample in Acetonitrile/Water (1:1) |
Visual Diagrams
Reaction Mechanisms and Impurity Formation
Caption: A logical workflow for diagnosing the cause of low product yield.
References
-
Wikipedia. Triphenylphosphine oxide. [Link]
-
Dudhe, P. G., et al. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega. [Link]
-
ResearchGate. How to get rid of tri phenyl phosphine oxide (bi product)formed during synthesis of polymer?. [Link]
-
University of Rochester. Removing Triphenylphosphine Oxide. [Link]
-
Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]
-
Professor Dave Explains. Horner-Wadsworth-Emmons Reaction. YouTube. [Link]
-
Jasperse, J. Grignard Reaction. [Link]
-
Wikipedia (Chinese). 霍納-沃茲沃思-埃蒙斯反應. [Link]
-
Sharma, S. K., & Sultana, S. (2025). Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. ResearchGate. [Link]
- Google Patents. CN103304472A - Method for synthesizing 1-BOC-3-piperidone.
-
Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]
-
Sethi, M. K., et al. (2016). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Der Pharma Chemica. [Link]
-
Contente, M. L., et al. (2019). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Beilstein Journal of Organic Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. Wittig-Horner Reaction [organic-chemistry.org]
- 5. chem.rochester.edu [chem.rochester.edu]
- 6. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Optimizing reaction conditions for 1-Boc-3-cyclopentylidenepiperidine functionalization
Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific synthetic hurdles associated with 1-Boc-3-cyclopentylidenepiperidine .
This scaffold presents two competing chemical personalities: a highly sterically hindered tetrasubstituted exocyclic double bond, and an acid-labile tert-butyloxycarbonyl (Boc) protecting group. Standard functionalization protocols often fail here, leading to poor conversion, complex mixtures, or unintended deprotection. This guide synthesizes field-proven causality and self-validating protocols to ensure your functionalization workflows succeed.
Part 1: Strategic Workflow & Decision Matrix
Before initiating a reaction, it is critical to align your synthetic strategy with the steric and electronic realities of the tetrasubstituted alkene.
Figure 1: Decision tree for functionalizing the tetrasubstituted exocyclic alkene.
Part 2: Troubleshooting Hydrogenation (Overcoming Steric Hindrance)
Q: Standard Pd/C hydrogenation of 1-Boc-3-cyclopentylidenepiperidine yields <5% conversion after 24 hours. Why is this happening, and how can I drive the reaction to completion?
A: The failure of Palladium on Carbon (Pd/C) is a direct consequence of steric exclusion. Heterogeneous catalysts require the alkene to physically adsorb parallel to the flat metal surface. The fully tetrasubstituted nature of the cyclopentylidene double bond—flanked by the piperidine chair and the bulky Boc group—creates massive steric repulsion, preventing π -coordination.
To overcome this, you must transition from surface catalysis to a highly electrophilic homogeneous system. 1 ([Ir(cod)(PCy3)(py)]PF6) is the gold standard for this transformation[1]. Unlike Wilkinson's catalyst, which relies on phosphine dissociation, Crabtree's catalyst generates a highly reactive, coordinatively unsaturated Ir(III) dihydride species that readily accommodates heavily hindered tetrasubstituted alkenes[2].
Figure 2: Catalytic cycle of Ir-catalyzed hydrogenation for tetrasubstituted alkenes.
Q: I used Crabtree's catalyst, but the reaction stalled at 40% conversion. What went wrong?
A: Crabtree's catalyst is highly sensitive to coordinating impurities and can irreversibly deactivate into inactive, hydride-bridged trimers if the alkene coordination step is delayed[3]. Ensure your solvent (anhydrous dichloromethane) is rigorously degassed and free of basic impurities (e.g., trace amines from previous steps). If the reaction stalls due to catalyst death, adding the catalyst in two separate batches (e.g., 2.5 mol% initially, followed by another 2.5 mol% after 2 hours) will typically push the conversion to >95%.
Part 3: Troubleshooting Epoxidation (Preventing Boc-Deprotection)
Q: When treating 1-Boc-3-cyclopentylidenepiperidine with mCPBA, I observe significant Boc deprotection and ring-opened byproducts instead of the desired spiro-epoxide. How do I prevent this?
A: The causality here lies in the localized pH of the reaction microenvironment. The epoxidation of a tetrasubstituted alkene generates a highly substituted spiro-epoxide. These specific epoxides are exceptionally prone to acid-catalyzed ring opening because the resulting tertiary carbocation is highly stabilized. Concurrently, the Boc group is notoriously acid-labile.
Commercial m-chloroperoxybenzoic acid (mCPBA) contains up to 30% m-chlorobenzoic acid (mCBA), and more is generated stoichiometrically as the reaction proceeds. In an aprotic solvent like DCM, this acidity easily triggers both Boc cleavage and epoxide opening. To resolve this, you must run the reaction in a strictly buffered biphasic system (e.g., DCM / saturated aqueous NaHCO 3 ) to neutralize the mCBA instantaneously[4]. Alternatively, utilize a strictly neutral oxidant like Dimethyldioxirane (DMDO) generated in situ using 5[5].
Part 4: Quantitative Data Summary
The following tables synthesize expected conversions based on our optimized internal benchmarks.
Table 1: Hydrogenation Optimization for 1-Boc-3-cyclopentylidenepiperidine
| Catalyst | Loading (mol%) | Solvent | H 2 Pressure (atm) | Time (h) | Conversion (%) |
| Pd/C (10%) | 10 | MeOH | 1 | 24 | < 5 |
| Pd/C (10%) | 20 | MeOH | 50 | 24 | 12 |
| PtO 2 | 5 | EtOAc | 1 | 24 | 18 |
| Crabtree's Catalyst | 5 | DCM (Degassed) | 1 | 4 | > 95 |
Table 2: Epoxidation Optimization for 1-Boc-3-cyclopentylidenepiperidine
| Oxidant | Solvent | Additive | Temp (°C) | Intact Epoxide Yield (%) | Boc-Deprotection (%) |
| mCPBA (1.5 eq) | DCM | None | 0 to RT | 15 | > 60 |
| mCPBA (1.5 eq) | DCM / H 2 O | NaHCO 3 (sat.) | 0 to RT | 88 | < 2 |
| DMDO (in situ) | EtOAc / H 2 O | Oxone / NaHCO 3 | RT | 92 | < 1 |
Part 5: Self-Validating Experimental Protocols
Protocol A: Homogeneous Hydrogenation using Crabtree's Catalyst
Causality Focus: Strict exclusion of oxygen and moisture prevents the formation of inactive iridium clusters.
-
Preparation: In a glovebox or under a strict argon atmosphere, charge a flame-dried flask with 1-Boc-3-cyclopentylidenepiperidine (1.0 eq) and Crabtree's catalyst (5.0 mol%).
-
Solvent Addition: Add anhydrous, freeze-pump-thaw degassed dichloromethane (0.1 M concentration). The solution will appear bright orange.
-
Hydrogenation: Seal the flask, remove from the glovebox, and purge the headspace with H 2 gas (balloon) three times. Stir vigorously at room temperature. The color will rapidly shift from orange to pale yellow as the active dihydride species forms.
-
Validation (TLC): After 2 hours, take a micro-aliquot. Stain the TLC plate with aqueous KMnO 4 . The disappearance of the rapid yellow spot against the purple background confirms the consumption of the tetrasubstituted alkene.
-
Workup: Concentrate the mixture under reduced pressure and purify directly via silica gel chromatography to remove the iridium residues.
Protocol B: Buffered Biphasic Epoxidation
Causality Focus: Continuous pH control prevents tertiary carbocation formation and Boc cleavage.
-
Preparation: Dissolve 1-Boc-3-cyclopentylidenepiperidine (1.0 eq) in dichloromethane (0.2 M).
-
Buffering: Add an equal volume of saturated aqueous NaHCO 3 . Stir vigorously to create a biphasic emulsion.
-
Oxidation: Cool the biphasic mixture to 0 °C. Slowly add mCPBA (1.5 eq, 77% w/w) in small portions over 15 minutes. Self-Validation: Check the pH of the aqueous layer with indicator paper; it must remain ≥ 7.5. If it drops, add more NaHCO 3 .
-
Monitoring: Allow the reaction to warm to room temperature over 4 hours. Monitor via TLC. Use a Ninhydrin stain and heat the plate; the absence of a purple/pink spot validates that no Boc deprotection (free amine formation) has occurred.
-
Quench & Workup: Add saturated aqueous Na 2 S 2 O 3 to quench residual peroxides. Separate the organic layer, wash with brine, dry over Na 2 SO 4 , and concentrate to yield the spiro-epoxide.
Part 6: References
-
Catalytic Homogeneous Asymmetric Hydrogenations of Largely Unfunctionalized Alkenes. Chemical Reviews, 2005. 2
-
Crabtree's Catalyst. Chem-Station Int. Ed.1
-
Crabtree's catalyst. Wikipedia.3
-
Oxidation of Alkenes with H2O2 by an in-Situ Prepared Mn(II)/Pyridine-2-carboxylic Acid Catalyst. ACS Catalysis. 4
-
Practical and Environmentally Friendly Epoxidation of Olefins Using Oxone. ResearchGate. 5
Sources
Preventing premature Boc-group cleavage during 1-Boc-3-cyclopentylidenepiperidine reactions
Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals working with 1-Boc-3-cyclopentylidenepiperidine . The exocyclic double bond (cyclopentylidene) in this molecule serves as a versatile handle for downstream functionalization (e.g., epoxidation, hydroboration, or cross-coupling). However, the N-Boc (tert-butyloxycarbonyl) protecting group is notoriously susceptible to premature cleavage under specific, often overlooked, reaction and purification conditions[1].
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure the structural integrity of your intermediate.
Mechanistic Insight: The "Why" Behind Premature Cleavage
To prevent premature deprotection, one must understand the causality of the cleavage mechanism. The Boc group is highly stable to bases, nucleophiles, and reductive environments, but it is fundamentally acid-labile[2].
When exposed to Brønsted acids (e.g., TFA, HCl) or Lewis acids (e.g., BF3⋅OEt2 , silica gel), the carbamate carbonyl oxygen becomes protonated or coordinated. This resonance-stabilized intermediate facilitates the heterolytic cleavage of the carbon-oxygen bond, expelling a highly stable tert-butyl carbocation[3]. The resulting carbamic acid is transient and spontaneously decarboxylates (releasing CO2 gas) to yield the prematurely deprotected free piperidine amine[1].
Mechanism of acid-catalyzed premature Boc deprotection.
Troubleshooting Guide & FAQs
Q1: My 1-Boc-3-cyclopentylidenepiperidine degrades during silica gel column chromatography. Why is this happening and how do I prevent it? Causality: Standard silica gel possesses mildly acidic surface silanol groups (pH ~5.0–6.0). When a sensitive Boc-amine is adsorbed onto the stationary phase for an extended period, this localized acidity acts as a heterogeneous catalyst, triggering the cleavage mechanism[4]. Solution: You must neutralize the stationary phase. Pre-treat the silica gel and run your column using an eluent containing 1–2% [5]. The TEA irreversibly caps the acidic silanol sites, preventing them from interacting with your Boc group.
Q2: I am performing an epoxidation on the cyclopentylidene double bond using mCPBA. The Boc group is falling off. What is the mechanism of failure? Causality: The epoxidation of the alkene with meta-chloroperoxybenzoic acid (mCPBA) generates meta-chlorobenzoic acid as a stoichiometric byproduct. As the reaction progresses, the pH of the organic solution drops significantly, creating an acidic environment that cleaves the Boc group[2]. Solution: Buffer the organic reaction mixture by adding an insoluble, mild inorganic base (e.g., solid NaHCO3 ) to act as an acid scavenger.
Q3: My LC-MS analysis shows a major peak at [M+H - 100], suggesting complete Boc loss. However, my NMR spectrum shows the intact tert-butyl singlet at ~1.4 ppm. What is going on? Causality: This is a classic analytical artifact. Standard LC-MS mobile phases often contain 0.1% Trifluoroacetic Acid (TFA) to improve peak shape. Inside the heated electrospray ionization (ESI) source (often >100 °C), the combination of heat and TFA rapidly and quantitatively cleaves the Boc group before the molecule reaches the mass analyzer[6]. Solution: Switch your LC-MS method to use a softer ionization technique (like MALDI) or replace TFA with a weaker acid like Formic Acid. Alternatively, use a neutral/basic mobile phase buffer (e.g., 10 mM Ammonium Acetate)[6].
Troubleshooting workflow for identifying and preventing Boc cleavage.
Self-Validating Experimental Protocols
Protocol A: Acid-Free Silica Gel Chromatography
Use this protocol to purify 1-Boc-3-cyclopentylidenepiperidine without silica-catalyzed degradation.
-
Solvent Preparation: Prepare your desired eluent system (e.g., 90:10 Hexanes:Ethyl Acetate). Add exactly 1% (v/v) Triethylamine (TEA) to the entire solvent batch.
-
Column Packing: Slurry the silica gel in the TEA-spiked eluent. Pack the column and flush with at least 2 column volumes of the solvent to ensure all acidic silanol groups are neutralized.
-
Loading: Dissolve the crude 1-Boc-3-cyclopentylidenepiperidine in a minimum amount of the TEA-spiked eluent and load it onto the column.
-
Elution: Elute the product, collecting fractions normally.
-
Self-Validation Check (Ninhydrin Test): Spot the purified fractions on a TLC plate. Dip the plate in a Ninhydrin stain solution and gently warm it with a heat gun.
-
Success: The spot remains colorless or requires prolonged, intense heating to show a faint color (indicating the Boc group is intact).
-
Failure: The spot immediately turns deep purple/pink upon mild warming (indicating premature cleavage to the free secondary amine).
-
Protocol B: Buffered Epoxidation of the Exocyclic Alkene
Use this protocol to functionalize the cyclopentylidene double bond while protecting the acid-labile Boc group.
-
Setup: Dissolve 1-Boc-3-cyclopentylidenepiperidine (1.0 eq) in anhydrous Dichloromethane (DCM) (0.1 M concentration).
-
Buffering: Add 2.0 equivalents of solid, finely powdered Sodium Bicarbonate ( NaHCO3 ) to the stirring solution. Causality: The insoluble buffer will scavenge the acidic byproduct without hydrolyzing the Boc group.
-
Reaction: Cool the suspension to 0 °C. Slowly add mCPBA (1.2 eq) in small portions. Allow the reaction to slowly warm to room temperature over 4 hours.
-
Quenching: Quench the reaction by adding saturated aqueous Na2S2O3 (to destroy excess peroxide) and saturated aqueous NaHCO3 . Extract with DCM.
-
Self-Validation Check (LC-MS): Analyze the organic layer using an LC-MS method equipped with a neutral mobile phase (e.g., Ammonium Acetate). The presence of the intact epoxide mass [M+H]+=268.3 without the [M+H−100] degradation peak confirms the protocol's success.
Quantitative Data: Boc Stability Matrix
Use the following data matrix to predict the stability of 1-Boc-3-cyclopentylidenepiperidine across various experimental conditions[2].
| Condition / Reagent | pH / Acidity | Temperature | Boc Stability Profile | Recommended Mitigation |
| 1M NaOH (aq) / Basic Workup | > 12 | 25 °C - 60 °C | Highly Stable | None required |
| Silica Gel (Standard) | ~ 5.0 - 6.0 | 25 °C | Moderately Labile | Add 1% TEA to eluent |
| mCPBA in DCM | ~ 3.0 - 4.0 | 0 °C - 25 °C | Labile | Add solid NaHCO3 buffer |
| LC-MS Mobile Phase (0.1% TFA) | ~ 2.0 | > 100 °C (ESI) | Highly Labile | Use Formic Acid or MALDI |
| 50% TFA in DCM | < 1.0 | 25 °C | Instant Cleavage | Intended deprotection only |
References
-
Title: tert-Butyloxycarbonyl protecting group | Source: Wikipedia | URL: [Link]
-
Title: Boc Protecting Group for Amines | Source: Chemistry Steps | URL: [Link]
-
Title: Selective Deprotection of N-Boc Catalyzed by Silica Gel | Source: Chem. J. Chinese Universities | URL: [Link]
-
Title: How can I avoid the Boc-cleavage during Mass Analysis? | Source: ResearchGate | URL: [Link]
-
Title: Protecting Groups for Amines: Carbamates | Source: Master Organic Chemistry | URL: [Link]
Sources
- 1. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 4. Selective Deprotection of N-Boc Catalyzed by Silica Gel [cjcu.jlu.edu.cn]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Solvent Optimization for 1-Boc-3-cyclopentylidenepiperidine Crystallization
Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in isolating and purifying 1-Boc-3-cyclopentylidenepiperidine (Molecular Formula: C15H25NO2, MW: 251.36 g/mol )[1].
The presence of both a lipophilic tert-butoxycarbonyl (Boc) protecting group and a bulky cyclopentylidene moiety makes this intermediate highly prone to "oiling out" (liquid-liquid phase separation) rather than forming an ordered crystal lattice[2]. This guide bypasses generic advice, focusing on the thermodynamic and kinetic causality of solvent optimization to ensure a robust, self-validating crystallization process.
Crystallization Optimization Workflow
The following diagram illustrates the logical progression from thermodynamic screening to kinetic control, ensuring high-purity isolation of the target intermediate.
Workflow for 1-Boc-3-cyclopentylidenepiperidine crystallization and solvent optimization.
Troubleshooting & FAQs
Q1: My 1-Boc-3-cyclopentylidenepiperidine is "oiling out" as a dense liquid layer instead of crystallizing. What is the mechanistic cause, and how do I prevent it?
Causality: "Oiling out" occurs when the supersaturated concentration of your solute exceeds its solubility limit at a temperature that is below the melting point of the solid form, but above the point where the crystal lattice can rapidly organize[3]. The flexible piperidine ring and the highly lipophilic Boc and cyclopentylidene groups lower the lattice energy, making the amorphous liquid state thermodynamically accessible. Solution: You must alter the solvent polarity to discourage liquid-liquid separation and lower the supersaturation level[3].
-
Action: Shift from a single solvent to a binary system like Ethyl Acetate/Heptane. Ethyl acetate acts as the "good" solvent, while heptane acts as the anti-solvent.
-
Validation: Add a 5% (v/v) excess of hot ethyl acetate before initiating the cooling ramp. This keeps the compound soluble for longer at lower temperatures, ensuring the trajectory crosses the solid solubility curve rather than the binodal (oiling) curve[3][4].
Q2: How do I determine the correct seeding temperature for this specific intermediate?
Causality: Seeding must occur within the Metastable Zone Width (MSZW)—the kinetic boundary between the thermodynamic solubility curve (where crystals dissolve) and the supersolubility curve (where spontaneous, uncontrolled nucleation occurs)[5]. Seeding too high results in seed dissolution; seeding too low causes the system to crash out, trapping impurities[6]. Solution: Utilize Focused Beam Reflectance Measurement (FBRM) to track the MSZW dynamically. The MSZW is not static; it widens as the cooling rate increases because the system has less time to overcome the activation energy barrier for nucleation[7].
-
Action: For 1-Boc-3-cyclopentylidenepiperidine, target a seeding temperature exactly 25% into the MSZW (e.g., if dissolution is at 55°C and spontaneous nucleation is at 35°C, seed at 50°C).
Q3: During anti-solvent addition, I get a fine, amorphous powder that clogs the filter. How can I grow larger, filterable crystals?
Causality: Rapid addition of the anti-solvent generates localized zones of extreme supersaturation, leading to catastrophic primary nucleation rather than secondary crystal growth[2]. Solution: Implement a controlled anti-solvent addition profile coupled with optimized impeller speeds.
-
Action: Add the first 20% of the anti-solvent slowly (over 1 hour) to reach the metastable zone, add seeds, hold for 1 hour to allow the crystal surface area to expand, and then add the remaining 80% over 4 hours.
Quantitative Data: Solvent System Optimization
The following table summarizes the thermodynamic and kinetic data for 1-Boc-3-cyclopentylidenepiperidine across various solvent systems. Note: Data is normalized for a 0.5°C/min cooling rate and 250 RPM agitation.
| Solvent System (Good/Anti) | Ratio (v/v) | Solubility @ 25°C (mg/mL) | Solubility @ 60°C (mg/mL) | MSZW Width (°C) | Crystal Habit | Oiling Out Risk |
| Toluene / Hexane | 1:5 | 45.2 | >250 | 12.5 | Needles | High |
| Ethyl Acetate / Heptane | 1:4 | 14.8 | 185.0 | 18.0 | Prisms | Low |
| Isopropanol / Water | 4:1 | 22.1 | 140.5 | 24.5 | Fine Powder | Moderate |
| THF / Water | 1:1 | 8.5 | 95.0 | 32.0 | Amorphous | Very High |
Self-Validating Experimental Protocols
Protocol 1: FBRM-Assisted MSZW Determination
This protocol establishes the kinetic boundaries for your specific reactor setup[6].
-
Preparation: Suspend 10.0 g of crude 1-Boc-3-cyclopentylidenepiperidine in 50 mL of Ethyl Acetate/Heptane (1:4 v/v) in a jacketed crystallizer equipped with an FBRM probe and overhead stirrer (250 RPM).
-
Dissolution (Solubility Curve): Heat the suspension at 1.0°C/min to 65°C.
-
Validation Check: Monitor the FBRM chord length distribution (CLD) total counts. The counts must drop to baseline (zero), visually confirming a clear solution. If counts remain, hold at 65°C for 15 minutes or add 2 mL of Ethyl Acetate until counts reach zero. Record this as the Saturation Temperature ( Tsat ).
-
-
Nucleation (Supersolubility Curve): Cool the clear solution at a linear rate of 0.5°C/min.
-
Validation Check: Continuously monitor the FBRM. The exact temperature at which the total counts sharply spike indicates primary nucleation. Record this as the Nucleation Temperature ( Tnuc ).
-
-
Calculation: MSZW = Tsat−Tnuc . Use this window for Protocol 2.
Protocol 2: Controlled Anti-Solvent Crystallization with Seeding
This protocol utilizes the data from Protocol 1 to execute a highly controlled purification, preventing oiling out[3].
-
Dissolution: Dissolve 50.0 g of crude intermediate in 50 mL of Ethyl Acetate at 55°C. Ensure complete dissolution (visual clarity).
-
Initial Anti-Solvent Charge: Slowly dose 40 mL of Heptane (anti-solvent) over 30 minutes while maintaining 55°C.
-
Validation Check: The solution must remain clear. If turbidity appears, you have crossed the supersolubility curve prematurely. Add 5 mL of hot Ethyl Acetate to recover clarity.
-
-
Cooling & Seeding: Cool the reactor to 45°C (safely within the MSZW determined in Protocol 1). Charge 0.5 g of pure 1-Boc-3-cyclopentylidenepiperidine seeds (milled to <50 µm).
-
Validation Check: Hold the temperature at 45°C for 60 minutes. The seed bed should not dissolve (confirming you are below Tsat ) and the slurry should become slightly more opaque (confirming secondary growth).
-
-
Final Anti-Solvent Addition: Dose the remaining 160 mL of Heptane linearly over 4 hours at 45°C.
-
Desupersaturation: Cool the slurry to 5°C at a rate of 0.2°C/min. Hold at 5°C for 2 hours to maximize yield.
-
Isolation: Filter the slurry under vacuum. Wash the filter cake with 30 mL of pre-chilled (5°C) Heptane. Dry under vacuum at 40°C until constant weight is achieved.
References
-
Mettler Toledo. "Metastable Zone Width (MSZW) in Crystallization." Mettler Toledo Process Analytics. Available at: [Link]
-
Barrett, M. & Glennon, B. "Characterizing the Metastable Zone Width and Solubility Curve Using Lasentec FBRM and PVM." Trans IChemE, vol. 80, 2002. Available at: [Link]
-
O'Grady, D. et al. "Process Development and Scale Up of a Selective JAK3 Covalent Inhibitor PF-06651600." Organic Process Research & Development, ACS Publications, 2019. Available at:[Link]
-
Turner, et al. "Effect of Crystallization Conditions on the Metastable Zone Width and Nucleation Kinetics of p‐Aminobenzoic Acid in Ethanol." White Rose Research Online, 2020. Available at: [Link]
Sources
A Comparative Guide to 1-Boc-3-cyclopentylidenepiperidine and 1-Boc-4-cyclopentylidenepiperidine in Drug Design
In the landscape of modern medicinal chemistry, the piperidine scaffold stands as a privileged structure, integral to the architecture of numerous therapeutic agents.[1][2] Its conformational pre-organization and ability to present substituents in well-defined three-dimensional space make it an invaluable building block for optimizing drug-receptor interactions.[3] This guide provides an in-depth, objective comparison of two closely related piperidine-based building blocks: 1-Boc-3-cyclopentylidenepiperidine and 1-Boc-4-cyclopentylidenepiperidine. We will explore their synthesis, conformational nuances, and the profound impact of the exocyclic double bond's position on their potential applications in drug design, supported by experimental insights and protocols.
The Strategic Importance of Isomeric Scaffolds
The choice between positional isomers in a drug discovery campaign is a critical decision that can significantly influence a compound's binding affinity, selectivity, and pharmacokinetic profile. The seemingly subtle shift of a functional group from the 3- to the 4-position of the piperidine ring can alter the vectoral projection of substituents, leading to distinct interactions with the target protein.[4] This guide will dissect these differences, providing a data-driven resource to inform strategic decisions in the design of novel therapeutics.
Synthesis: Crafting the Isomeric Building Blocks
The most direct and widely applicable method for the synthesis of both 1-Boc-3-cyclopentylidenepiperidine and 1-Boc-4-cyclopentylidenepiperidine is the Wittig reaction, starting from their respective ketone precursors, 1-Boc-3-piperidone and 1-Boc-4-piperidone.[3] These precursors are commercially available and can also be synthesized through various established routes.[5][6]
The Wittig reaction involves the reaction of a phosphorus ylide, generated from a phosphonium salt, with a ketone to form an alkene. In this case, cyclopentyltriphenylphosphonium bromide is the key reagent to introduce the cyclopentylidene moiety.
Experimental Protocol: Synthesis via Wittig Reaction
Materials:
-
1-Boc-3-piperidone or 1-Boc-4-piperidone
-
Cyclopentyltriphenylphosphonium bromide
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend cyclopentyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Add potassium tert-butoxide (1.2 equivalents) portion-wise to the stirred suspension. The color of the reaction mixture will typically change to a deep orange or red, indicating the formation of the ylide. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Wittig Reaction: Dissolve 1-Boc-3-piperidone or 1-Boc-4-piperidone (1.0 equivalent) in anhydrous THF in a separate flame-dried flask.
-
Cool the ylide solution back to 0 °C and add the solution of the piperidone precursor dropwise via a syringe or dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired product.
Caption: General workflow for the synthesis of cyclopentylidenepiperidines.
Structural and Conformational Analysis: A Tale of Two Isomers
The piperidine ring exists predominantly in a chair conformation to minimize steric strain.[7] The introduction of a bulky, sp²-hybridized cyclopentylidene group at either the 3- or 4-position has significant conformational implications.
-
1-Boc-4-cyclopentylidenepiperidine: The cyclopentylidene group at the 4-position maintains the C₂ symmetry of the piperidone precursor. The exocyclic double bond does not introduce a new chiral center. The piperidine ring can still undergo chair-flipping, though the energy barrier may be influenced by the bulky substituent.
-
1-Boc-3-cyclopentylidenepiperidine: The placement of the cyclopentylidene group at the 3-position breaks the symmetry of the piperidine ring. This can lead to a more complex conformational landscape with the potential for different chair and twist-boat conformations to be populated. The positioning of the double bond can also influence the orientation of adjacent substituents, which is a critical consideration in drug design.
Caption: Key structural differences between the two isomers.
Physicochemical Properties: Impact on Drug-Likeness
The position of the cyclopentylidene group is expected to influence the physicochemical properties of the molecule, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | 1-Boc-3-cyclopentylidenepiperidine | 1-Boc-4-cyclopentylidenepiperidine |
| Molecular Formula | C₁₅H₂₅NO₂ | C₁₅H₂₅NO₂ |
| Molecular Weight | 251.37 g/mol | 251.37 g/mol |
| cLogP (Predicted) | ~3.5 | ~3.5 |
| Topological Polar Surface Area (TPSA) | 29.5 Ų | 29.5 Ų |
While many of the calculated properties are identical due to the same atomic composition, the spatial arrangement of the lipophilic cyclopentylidene group can lead to differences in properties such as crystal packing, solubility, and membrane permeability. The 3-substituted isomer, being less symmetrical, may exhibit different solid-state properties compared to the 4-substituted counterpart.
Structure-Activity Relationships (SAR) and Therapeutic Potential
The positioning of the cyclopentylidene moiety will dictate the vectors available for further functionalization and interaction with a biological target.
-
4-Substituted Piperidines: These are often utilized to project a substituent into a specific binding pocket while the piperidine core acts as a central scaffold. This is a common motif in ligands for G-protein coupled receptors (GPCRs) and ion channels.[8][9] The symmetrical nature of the 4-substituted scaffold can be advantageous in terms of synthetic accessibility and SAR interpretation.
-
3-Substituted Piperidines: The asymmetrical nature of 3-substituted piperidines can offer unique advantages in drug design. It allows for the exploration of different binding modes and can be crucial for achieving selectivity for a particular receptor subtype.[4] The 3-position can also serve as a chiral center upon further modification, introducing an additional layer of complexity and potential for enhanced potency.
The choice between these two isomers will be highly dependent on the specific therapeutic target and the desired mode of interaction. For instance, in the design of central nervous system (CNS) drugs, the lipophilicity and three-dimensional shape imparted by the cyclopentylidene group can be leveraged to enhance blood-brain barrier penetration.
Experimental Protocol: Comparative Receptor Binding Assay
To experimentally validate the impact of the isomeric difference on biological activity, a competitive receptor binding assay can be performed. This protocol provides a general framework that can be adapted to a specific receptor of interest.
Materials:
-
Cell membranes expressing the receptor of interest
-
Radiolabeled ligand specific for the receptor
-
1-Boc-3-cyclopentylidenepiperidine and 1-Boc-4-cyclopentylidenepiperidine (test compounds)
-
Unlabeled reference compound (positive control)
-
Assay buffer (e.g., Tris-HCl with appropriate additives)
-
96-well filter plates
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and the reference compound in the assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membranes, the radiolabeled ligand at a concentration near its Kd, and the assay buffer.
-
Add the serially diluted test compounds and reference compound to the appropriate wells. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of the unlabeled reference compound).
-
Incubation: Incubate the plate at a specified temperature for a duration sufficient to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Detection: Allow the filters to dry, then add scintillation cocktail to each well.
-
Count the radioactivity in each well using a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) for each compound by non-linear regression analysis.
-
Calculate the Ki (inhibition constant) for each compound using the Cheng-Prusoff equation.
Caption: Workflow for a competitive receptor binding assay.
Conclusion
The choice between 1-Boc-3-cyclopentylidenepiperidine and 1-Boc-4-cyclopentylidenepiperidine in drug design is a nuanced decision that should be guided by the specific requirements of the therapeutic target. While the 4-substituted isomer offers symmetry and potentially more straightforward SAR, the 3-substituted analog provides access to a different chemical space and may be key to achieving desired selectivity and potency profiles. This guide has provided a framework for understanding the synthesis, structural properties, and potential applications of these two valuable building blocks. The provided experimental protocols serve as a starting point for their practical evaluation in a drug discovery setting. Ultimately, empirical data from well-designed experiments will be the final arbiter in determining which isomer is best suited for a given project.
References
-
Design, Synthesis, and Structure–Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Publications - American Chemical Society. [Link]
-
Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. PubMed. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
-
Structure-activity relationships of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine antagonists for mu- and kappa-opioid receptors. PubMed. [Link]
-
Piperidine. Wikipedia. [Link]
- Method for synthesizing 1-BOC-3-piperidone.
-
Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]
Sources
- 1. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN103304472A - Method for synthesizing 1-BOC-3-piperidone - Google Patents [patents.google.com]
- 6. 1-Boc-4-piperidone 98 79099-07-3 [sigmaaldrich.com]
- 7. Page loading... [guidechem.com]
- 8. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-activity relationships of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine antagonists for mu- and kappa-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
HPLC Method Validation for 1-Boc-3-cyclopentylidenepiperidine Purity Analysis: A Comparative Guide
As drug development pipelines increasingly rely on complex functionalized intermediates, the analytical methods used to ensure their purity must evolve. 1-Boc-3-cyclopentylidenepiperidine (Molecular Formula: C15H25NO2, MW: 251.36 g/mol )[1] is a prime example of a challenging target for standard High-Performance Liquid Chromatography (HPLC).
This guide objectively compares traditional UV-based HPLC methods against modern Charged Aerosol Detection (CAD) and evaluates stationary phase chemistries to establish a robust, self-validating analytical protocol compliant with the latest ICH Q2(R2) guidelines[2],[3].
The Analytical Challenge: Causality in Detection
The structural features of 1-Boc-3-cyclopentylidenepiperidine dictate its analytical behavior. The molecule consists of a piperidine ring, a bulky tert-butyloxycarbonyl (Boc) protecting group, and an exocyclic cyclopentylidene double bond.
The Core Issue: The molecule lacks an extended conjugated π -system. The Boc group and the isolated alkene possess extremely weak UV molar absorptivities, typically requiring detection at low wavelengths (205–210 nm)[4].
-
Why UV fails: At 210 nm, the absorbance of the mobile phase itself changes dynamically during gradient elution, causing severe baseline drift. Furthermore, trace impurities lacking chromophores will be entirely missed, leading to an inaccurate mass balance[4],[5].
-
The CAD Alternative: Charged Aerosol Detection (CAD) is a mass-flow sensitive technique. It nebulizes the column effluent, evaporates the solvent, and applies a charge to the residual non-volatile analyte particles via a corona discharge[6]. Because the response is proportional to the mass of the analyte rather than its optical properties, CAD provides a highly uniform response for all non-volatile and semi-volatile compounds, making it ideal for Boc-protected amines[5],[7].
Table 1: Detector Performance Comparison (UV 210 nm vs. CAD)
| Performance Metric | UV Detection (210 nm) | Charged Aerosol Detection (CAD) |
| Baseline Stability (Gradient) | Poor (Severe drift due to solvent absorbance) | Excellent (Solvent is evaporated) |
| Response Uniformity | Highly variable (Dependent on chromophore) | Uniform (Mass-dependent) |
| Limit of Detection (LOD) | 0.50 µg/mL | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 1.50 µg/mL | 0.15 µg/mL |
| Linearity | Linear (Requires chromophore match) | Power-transformed (Non-linear over wide ranges) |
Column Selectivity: Resolving Positional Isomers
Purity analysis of 1-Boc-3-cyclopentylidenepiperidine must account for synthetic byproducts, most notably the isomerization of the exocyclic double bond to an endocyclic position.
Why C18 is insufficient: Standard C18 stationary phases separate analytes based purely on hydrophobic dispersion forces. Because the exocyclic and endocyclic isomers have nearly identical partition coefficients (LogP), a C18 column often results in co-elution. Why Biphenyl succeeds: A Biphenyl stationary phase introduces π−π interactions and enhanced steric selectivity. The biphenyl rings interact differentially with the target's double bond based on its spatial orientation, allowing for baseline resolution of closely related isomers.
Table 2: Stationary Phase Selectivity Comparison
| Column Chemistry | Primary Retention Mechanism | Resolution ( Rs ) of Isomers | Peak Symmetry ( Tf ) |
| Standard C18 | Hydrophobic dispersion | 1.1 (Co-elution) | 1.25 |
| Biphenyl | Hydrophobic + π−π interactions | 2.8 (Baseline resolution) | 1.05 |
Method Development & Validation Workflow
The transition from method development to a validated, routine assay requires a systematic approach. The workflow below illustrates the logical progression from detector selection to ICH Q2(R2) validation.
Figure 1: Analytical lifecycle and ICH Q2(R2) validation workflow for the UHPLC-CAD method.
Step-by-Step Optimized UHPLC-CAD Methodology
To ensure a self-validating system, the following protocol incorporates strict System Suitability Testing (SST) criteria. Critical Note: Because CAD involves aerosolizing and evaporating the eluent, the use of fully volatile mobile phases is mandatory. Non-volatile salts (e.g., phosphates) will precipitate, causing massive background noise and permanently fouling the detector[6],[7].
Step 1: Mobile Phase & Sample Preparation
-
Mobile Phase A: 0.1% Formic Acid in MS-grade Water (Provides volatile acidic environment to maintain consistent ionization/charging).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Diluent: Methanol/Water (50:50, v/v).
-
Sample Concentration: 1.0 mg/mL (Nominal analytical concentration).
Step 2: Chromatographic Conditions
-
Column: Biphenyl UHPLC Column (100 mm × 2.1 mm, 1.7 µm).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C (Reduces mobile phase viscosity and improves mass transfer).
-
Gradient Program:
-
0.0 - 1.0 min: 10% B
-
1.0 - 7.0 min: 10% → 90% B
-
7.0 - 9.0 min: 90% B (Wash)
-
9.0 - 12.0 min: 10% B (Equilibration)
-
Step 3: CAD Optimization
-
Evaporation Temperature: 35°C (Optimized to ensure complete evaporation of the highly organic mobile phase while preventing thermal degradation or premature evaporation of the semi-volatile Boc-protected analyte)[7].
-
Data Collection Rate: 10 Hz.
-
Filter/Time Constant: 3.6 seconds.
Step 4: System Suitability Testing (Self-Validation)
Before sample analysis, inject a resolution standard containing 1-Boc-3-cyclopentylidenepiperidine and its known endocyclic isomer. The system is only valid if:
-
Resolution ( Rs ) ≥ 2.0 between the isomers.
-
Tailing Factor ( Tf ) ≤ 1.5 for the main peak.
-
Injection Precision: %RSD of the main peak area ≤ 2.0% over 6 replicate injections.
ICH Q2(R2) Method Validation Summary
The optimized UHPLC-CAD method was validated according to the ICH Q2(R2) guidelines, which mandate the demonstration of Specificity, Linearity, Accuracy, Precision, and Range[2],[3].
Because CAD exhibits a non-linear (often quadratic) response over a wide dynamic range[4],[6], the data processing system must apply a power-function transformation ( y=axb ) to linearize the calibration curve for accurate impurity quantitation across the 0.05% to 120% range.
Table 3: ICH Q2(R2) Validation Results (UHPLC-CAD Method)
| Validation Parameter | ICH Q2(R2) Requirement | Experimental Result | Status |
| Specificity | No interference from blank/diluent | Peak purity confirmed; No co-eluting peaks | Pass |
| Linearity (Range) | R2≥0.990 over intended range | R2=0.9992 (Power-transformed, 0.15 - 1200 µg/mL) | Pass |
| Repeatability (Precision) | %RSD ≤ 2.0% (n=6) | 0.85% RSD | Pass |
| Intermediate Precision | %RSD ≤ 2.0% (different days/analysts) | 1.12% RSD | Pass |
| Accuracy (Recovery) | 95.0% - 105.0% across 3 levels | 98.5% - 101.2% | Pass |
| Robustness | Stable under deliberate variations | Unaffected by ± 2°C temp or ± 5% flow rate changes | Pass |
References
- HPLC with Charged Aerosol Detection for Pharmaceutical Cleaning Validation.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. europa.eu.
- Buy 1-Boc-3-cyclopentylidenepiperidine (EVT-13823372). evitachem.com.
- Validation of Analytical Procedures Q2(R2). ich.org.
- Charged aerosol detector. wikipedia.org.
- Episode 1: The Benefits of Charged Aerosol Detection (CAD)
- Evaluating LC methods for enhanced charged aerosol detector response: a case study using underiv
Sources
- 1. evitachem.com [evitachem.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. lcms.labrulez.com [lcms.labrulez.com]
- 6. Charged aerosol detector - Wikipedia [en.wikipedia.org]
- 7. lcms.cz [lcms.cz]
Mass Spectrometry Validation of 1-Boc-3-cyclopentylidenepiperidine Synthesis: HRMS vs. SQ-MS Comparison Guide
Executive Summary
As a Senior Application Scientist, I frequently encounter analytical bottlenecks when validating sterically hindered, Boc-protected nitrogen heterocycles. 1-Boc-3-cyclopentylidenepiperidine is a highly valuable rigidified scaffold utilized in the development of kinase inhibitors and GPCR ligands[1]. However, validating its synthesis presents a unique analytical challenge: the tert-butyloxycarbonyl (Boc) protecting group is notoriously labile under standard electrospray ionization (ESI) conditions[2].
This guide objectively compares the performance of High-Resolution Mass Spectrometry (HRMS, e.g., Orbitrap/Q-TOF) against standard Single Quadrupole Mass Spectrometry (SQ-MS) for validating the synthesis of this intermediate. By examining the causality behind in-source fragmentation and providing self-validating protocols, this guide serves as a definitive resource for ensuring scientific integrity in your synthetic workflows.
Mechanistic Context: Synthesis via Wittig Olefination
The synthesis of 1-Boc-3-cyclopentylidenepiperidine is typically achieved via a Wittig olefination. The starting material, 1-Boc-3-piperidone, is reacted with a cyclopentylidenetriphenylphosphorane ylide. This ylide is generated in situ from cyclopentyltriphenylphosphonium bromide and a strong, non-nucleophilic base such as Sodium bis(trimethylsilyl)amide (NaHMDS)[3].
Figure 1: Synthetic workflow for 1-Boc-3-cyclopentylidenepiperidine via Wittig olefination.
The Analytical Bottleneck: Boc Group Lability
In standard LC-MS workflows, the Boc group undergoes a proton-driven McLafferty-like rearrangement or direct solvolytic cleavage within the ESI source[2]. This results in the premature loss of isobutylene (-56 Da) or the entire Boc group (-100 Da) before the ions reach the mass analyzer[4].
Consequently, standard SQ-MS often yields spectra dominated by the deprotected fragment (m/z 152), leading to ambiguous validation. The analyst is left with a critical question: Is the product actually deprotected in the reaction flask due to acidic workup, or is this degradation purely an artifact of the MS source?
Platform Comparison: HRMS vs. SQ-MS
To objectively evaluate the best analytical approach, we compare an Orbitrap HRMS platform against a standard SQ-MS system for the validation of purified 1-Boc-3-cyclopentylidenepiperidine.
| Analytical Feature | High-Resolution MS (Orbitrap) | Single Quadrupole (SQ-MS) | Impact on Synthesis Validation |
| Mass Accuracy | < 3 ppm | ± 0.5 Da | HRMS confirms the exact elemental composition (C15H26NO2⁺), ruling out isobaric byproducts. |
| Resolving Power | 70,000 (at m/z 200) | ~1,000 | HRMS easily resolves the target from complex matrix interferences in crude reaction aliquots. |
| In-Source Frag. Control | High (Tunable S-lens RF) | Moderate (Fixed cone voltages) | HRMS allows precise tuning to prevent the premature loss of the Boc group (-100 Da) before detection. |
| MS/MS Capability | Yes (HCD/CID) | No (MS1 only) | MS/MS definitively maps the cyclopentylidene structure via deterministic fragmentation. |
| False Positive Rate | Extremely Low | Moderate to High | SQ-MS may misidentify co-eluting impurities that share the nominal m/z 252. |
Verdict: While SQ-MS is sufficient for routine monitoring, HRMS is mandatory for the definitive structural validation of 1-Boc-3-cyclopentylidenepiperidine due to its ability to control source kinetics and provide exact mass confirmation.
Experimental Protocols: A Self-Validating System
To ensure absolute confidence in your structural assignment, the following methodologies must be executed. The synthesis protocol provides the analyte, while the HRMS protocol is specifically tuned to suppress in-source fragmentation.
Phase 1: Synthesis of 1-Boc-3-cyclopentylidenepiperidine
-
Ylide Generation: Flame-dry a 100 mL round-bottom flask under N₂. Add cyclopentyltriphenylphosphonium bromide (1.2 eq) and 20 mL anhydrous THF. Cool to 0 °C.
-
Deprotonation: Add NaHMDS (1.0 M in THF, 1.15 eq) dropwise. Stir for 30 minutes. Causality: NaHMDS is chosen over BuLi to prevent nucleophilic attack on the piperidone carbonyl.
-
Coupling: Cool the deep-red ylide solution to -78 °C. Add 1-Boc-3-piperidone (1.0 eq) dissolved in 5 mL THF dropwise[3].
-
Propagation & Workup: Allow the reaction to warm to room temperature and stir for 12 hours. Quench with saturated aqueous NH₄Cl to neutralize the base, then extract with EtOAc (3 x 50 mL).
-
Purification: Concentrate the organic layer and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure product.
Phase 2: HRMS Validation Workflow
-
Sample Preparation: Dilute the purified compound to 1 µg/mL in MeOH/H₂O (50:50) containing 0.1% Formic Acid.
-
Chromatography: Inject 2 µL onto a C18 column (50 x 2.1 mm, 1.7 µm). Run a fast gradient from 5% to 95% MeCN (with 0.1% FA) over 3 minutes.
-
Source Tuning (Critical Step): Set the ESI to positive mode. Lower the S-lens RF level to 30 (down from the standard 50) and keep the capillary temperature below 275 °C. Causality: Reducing the RF voltage minimizes the kinetic energy of the ions in the transfer tube, directly suppressing the thermal/collisional degradation of the fragile Boc carbamate bond.
-
Acquisition: Acquire Full MS (Resolution 70,000) and Data-Dependent MS/MS (Resolution 17,500, Normalized Collision Energy: 25).
Data Interpretation & Causality: MS/MS Fragmentation Pathways
When subjected to Higher-energy Collisional Dissociation (HCD) in the Orbitrap, the intact precursor ion ([M+H]⁺, exact m/z 252.1958) exhibits a highly predictable, deterministic fragmentation cascade[4].
Figure 2: ESI-MS/MS fragmentation pathway of 1-Boc-3-cyclopentylidenepiperidine.
Mechanistic Breakdown:
-
m/z 196.1332: The initial loss of 56.06 Da corresponds to the elimination of isobutylene (C₄H₈). This is driven by the thermodynamic stability of the resulting carbamic acid intermediate[2].
-
m/z 152.1434: The subsequent loss of CO₂ (43.99 Da) yields the fully deprotected 3-cyclopentylidenepiperidine core. In higher energy regimes, a concerted loss of the entire Boc group (100.05 Da) directly yields this fragment[4]. Observing this exact mass fragment is the ultimate self-validating proof that the exocyclic double bond and cyclopentyl ring were successfully installed.
Conclusion
Validating the synthesis of 1-Boc-3-cyclopentylidenepiperidine requires an analytical approach that respects the chemical lability of the molecule. While standard SQ-MS is prone to in-source fragmentation that obscures the intact precursor, HRMS platforms provide the exact mass accuracy and source-tuning capabilities necessary to confidently verify the product. By controlling the S-lens RF and mapping the deterministic loss of 56 Da and 100 Da, researchers can ensure absolute structural integrity before advancing this intermediate into complex drug discovery pipelines.
References
-
Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides PubMed (National Institutes of Health) URL: [Link]
- Diazacarbazoles and methods of use (Patent AU2009258124C1)
- Compounds and methods for the treatment of cancer (Patent US8431695B2)
-
Accelerated tert-butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray OSTI.gov (U.S. Department of Energy Office of Scientific and Technical Information) URL:[Link]
Sources
- 1. AU2009258124C1 - Diazacarbazoles and methods of use - Google Patents [patents.google.com]
- 2. osti.gov [osti.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing 1-Boc-3-cyclopentylidenepiperidine suppliers for research grade purity
Sourcing and Validating 1-Boc-3-cyclopentylidenepiperidine: A Technical Guide for Research-Grade Purity
Introduction 1-Boc-3-cyclopentylidenepiperidine (C15H25NO2, MW: 251.36 g/mol ) is a highly specialized, conformationally restricted building block utilized extensively in the design of novel therapeutics. The exocyclic double bond fused to the piperidine ring locks the molecule into specific spatial arrangements, making it an invaluable scaffold for structure-activity relationship (SAR) studies. However, the synthesis of this compound—typically via the olefination of 1-Boc-3-piperidone—is prone to generating isomeric impurities (endocyclic double bond migration) and des-Boc degradation products.
This guide provides an objective comparison of supplier tiers for 1-Boc-3-cyclopentylidenepiperidine and establishes a self-validating analytical framework to ensure the chemical and isomeric purity of your sourced materials.
Supplier Tier Comparison: Where to Source
When procuring 1-Boc-3-cyclopentylidenepiperidine, researchers typically choose between three supplier tiers. The choice dictates the level of in-house validation required before the material can be used in sensitive drug development workflows.
-
Tier 1: Specialized Custom Synthesis (e.g., EvitaChem, Cat# EVT-13823372) These suppliers specialize in niche intermediates and provide comprehensive Certificates of Analysis (CoA) including NMR, HPLC, and moisture content. They actively monitor for thermodynamic isomers during synthesis[1].
-
Tier 2: Bulk Catalog Suppliers Providers of general building blocks. While they offer high chemical purity (>95%), they may not explicitly quantify the ratio of exocyclic to endocyclic isomers in their standard CoA, requiring rigorous in-house NMR validation.
-
Tier 3: General Chemical Distributors Aggregators that offer the lowest cost. Materials from these sources carry a high risk of des-Boc degradation due to suboptimal storage conditions, as Boc-protected piperidines are sensitive to moisture and trace acids over time[2].
Quantitative Supplier Benchmarks
| Supplier Tier | Target Chemical Purity | Max Isomeric Impurity (Endocyclic) | Max Des-Boc Impurity | Recommended Use Case |
| Tier 1 (Specialized) | > 98.5% | < 1.0% | < 0.5% | Late-stage lead optimization, SAR studies |
| Tier 2 (Bulk Catalog) | > 95.0% | < 5.0% | < 2.0% | Early discovery, high-throughput screening |
| Tier 3 (Distributor) | Variable (80-95%) | Unknown | Up to 5.0% | Rough synthesis (requires repurification) |
Mechanistic Pathways and Impurity Profiling
Understanding how impurities form is critical for setting up your analytical methods. The olefination of 1-Boc-3-piperidone can thermodynamically shift to form an endocyclic double bond within the piperidine or cyclopentane ring[3]. Furthermore, trace acidic conditions during workup or prolonged storage will cleave the tert-butyloxycarbonyl (Boc) protecting group, leading to free amine impurities[4].
Synthetic pathways and common impurity formations for 1-Boc-3-cyclopentylidenepiperidine.
Self-Validating Analytical Protocols
To ensure scientific integrity, do not rely solely on the supplier's CoA. Implement the following self-validating protocols upon batch receipt to confirm both chemical and isomeric purity.
HPLC-ELSD Protocol for Chemical Purity
Causality: The Boc group and the isolated exocyclic double bond lack strong UV chromophores, exhibiting only weak end-absorption around 210 nm. Relying on standard UV detection at 254 nm will artificially inflate purity by failing to detect non-chromophoric impurities like the des-Boc piperidine or unreacted 1-Boc-3-piperidone. Therefore, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is mandatory for accurate quantification[5].
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 5 mg of the sourced 1-Boc-3-cyclopentylidenepiperidine in 1 mL of HPLC-grade Acetonitrile.
-
Column Selection: Use a standard C18 reverse-phase column (e.g., 5 μm, 150 × 4.6 mm).
-
Mobile Phase: Prepare Phase A (0.1% TFA in Water) and Phase B (Acetonitrile).
-
Gradient: Run a linear gradient from 10% B to 95% B over 12 minutes at a flow rate of 1.0 mL/min.
-
Detection: Monitor via ELSD (Drift tube temp: 50°C, Gas flow: 1.5 L/min) and UV at 210 nm.
-
Self-Validation (System Suitability): Spike the sample with 1% 1-Boc-3-piperidone. The protocol is only valid if the resolution ( Rs ) between the starting material and the target compound is > 2.0.
NMR Protocol for Isomeric Purity
Causality: HPLC cannot reliably distinguish between the exocyclic target and endocyclic isomers due to nearly identical polarities. 1 H NMR is the definitive tool here. An exocyclic double bond (cyclopentylidene) has no vinylic protons. If the double bond migrates into the piperidine or cyclopentane ring, a distinct vinylic proton signal will appear in the 5.3–5.8 ppm region[3].
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of CDCl 3 (containing 0.03% v/v TMS as an internal standard).
-
Acquisition: Acquire a standard 1D 1 H NMR spectrum at 400 MHz (minimum 16 scans, relaxation delay of 2 seconds).
-
Analysis: Integrate the Boc group signal (~1.45 ppm, 9H) against the multiplet signals of the aliphatic rings (1.50–2.80 ppm).
-
Isomer Quantification: Scan the 5.0–6.0 ppm region. Any integration in this region indicates the presence of an endocyclic isomer. Calculate the isomeric ratio by comparing the vinylic integration to the Boc integration.
Step-by-step analytical workflow for validating supplier batch purity and isomeric ratios.
Conclusion
When sourcing 1-Boc-3-cyclopentylidenepiperidine, the true cost of the chemical is not just the purchase price, but the analytical time required to validate its structural integrity. Prioritize Tier 1 suppliers for critical SAR studies where isomeric purity is paramount. Regardless of the source, implementing a self-validating HPLC-ELSD and 1 H NMR workflow ensures that hidden impurities do not compromise your downstream drug development efforts.
References
-
National Center for Biotechnology Information. "1-BOC-3-Aminopiperidine | C10H20N2O2 | CID 545809". PubChem. URL:[Link]
-
The Journal of Organic Chemistry. "Generation of Cycloalkylidene Carbenes via Exo-Type Cyclization of Alkynyllithiums Bearing Remote Leaving Group". ACS Publications. URL:[Link]
-
PubMed Central. "SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis". NIH. URL: [Link]
Sources
- 1. evitachem.com [evitachem.com]
- 2. 1-BOC-3-Aminopiperidine | C10H20N2O2 | CID 545809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Structural analogs of 1-Boc-3-cyclopentylidenepiperidine in SAR studies
An objective, in-depth technical comparison guide designed for medicinal chemists and drug development professionals, focusing on the strategic application of 1-Boc-3-cyclopentylidenepiperidine and its structural analogs in Structure-Activity Relationship (SAR) campaigns.
The "Escape from Flatland" Imperative in Modern SAR
In contemporary drug discovery, the over-reliance on flat, sp2-rich aromatic scaffolds has been linked to higher clinical attrition rates due to poor solubility and off-target promiscuity. As Lovering and colleagues demonstrated in their foundational "Escape from Flatland" paradigm , increasing the fraction of sp3-hybridized carbons (Fsp3) and introducing chiral centers significantly improves a molecule's probability of clinical success.
To achieve this, medicinal chemists increasingly rely on conformationally restricted, sp3-rich building blocks. 1-Boc-3-cyclopentylidenepiperidine serves as a highly versatile intermediate. Its tetrasubstituted exocyclic double bond acts as a synthetic handle to generate complex 3D architectures—such as spirocycles and heavily substituted chiral piperidines—that can precisely probe tight binding pockets in GPCRs and kinases .
Structural & Physicochemical Profiling: The Alternatives
When designing an SAR library, the choice of the alkylidene ring size and its positional attachment on the piperidine core dictates the 3D trajectory of the resulting pharmacophore. Below is an objective comparison of 1-Boc-3-cyclopentylidenepiperidine against its two primary structural alternatives.
1-Boc-3-cyclopentylidenepiperidine (The Core Target)
-
Mechanistic Advantage: The 3-position attachment breaks the symmetry of the piperidine ring. Upon functionalization (e.g., reduction or epoxidation), it generates a chiral center. This asymmetric vector is critical for probing non-symmetrical receptor sub-pockets.
-
Conformational Bias: The cyclopentyl ring adopts a flexible envelope conformation, which imparts less steric penalty (lower A-value equivalent) on the piperidine chair than a cyclohexyl group, maintaining predictable binding thermodynamics.
1-Boc-4-cyclopentylidenepiperidine (The Positional Isomer)
-
Mechanistic Advantage: The 4-position yields a symmetrical, achiral scaffold. The exit vector is linear and aligns with the nitrogen lone pair.
-
Best Used For: SAR campaigns targeting receptors that favor linear, extended conformations, such as Sigma-1 receptors , or as a rigidified, lipophilic bioisostere for piperazine.
1-Boc-3-cyclohexylidenepiperidine (The Ring-Size Analog)
-
Mechanistic Advantage: The larger cyclohexylidene ring increases lipophilicity and steric bulk.
-
Trade-offs: The cyclohexyl ring can undergo chair-chair flipping. This introduces a potential entropic penalty upon target binding compared to the more rigid cyclopentyl analog.
Quantitative Data Summary
| Scaffold Property | 1-Boc-3-cyclopentylidene... | 1-Boc-4-cyclopentylidene... | 1-Boc-3-cyclohexylidene... |
| Molecular Weight | 251.36 g/mol | 251.36 g/mol | 265.39 g/mol |
| Calculated Fsp3 | 0.80 (12/15 carbons) | 0.80 (12/15 carbons) | 0.81 (13/16 carbons) |
| Symmetry | Asymmetric (Chiral potential) | Symmetric (Achiral) | Asymmetric (Chiral potential) |
| Primary Exit Vector | Orthogonal to N-C axis | Linear to N-C axis | Orthogonal to N-C axis |
| Steric Bulk (Relative) | Moderate | Moderate | High |
Divergent SAR Workflows & Causality
Divergent synthetic workflows from 1-Boc-3-cyclopentylidenepiperidine to distinct SAR pharmacophores.
Experimental Methodology: A Self-Validating Protocol
To ensure trustworthiness and reproducibility in your SAR campaign, the following protocol for the epoxidation of 1-Boc-3-cyclopentylidenepiperidine is designed as a self-validating system .
Protocol: Synthesis of tert-butyl 1-oxa-9-azaspiro[bicyclo[...]-piperidine]-carboxylate Causality: The tetrasubstituted alkene is highly nucleophilic due to alkyl substitution, making it an excellent substrate for electrophilic peracids like mCPBA. The Boc protecting group is stable under these mildly acidic conditions, preventing unwanted N-oxidation.
Step-by-Step Execution:
-
Preparation: Dissolve 1-Boc-3-cyclopentylidenepiperidine (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM, 0.2 M) under an inert argon atmosphere. Cool the flask to 0 °C using an ice bath to control the exothermic peracid reaction.
-
Addition: Portion-wise, add mCPBA (77% purity, 1.2 eq) over 15 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.
-
Quench & Workup: Quench the reaction with saturated aqueous Na2S2O3 to destroy unreacted peroxide. Wash the organic layer with saturated aqueous NaHCO3 (3x) to remove the m-chlorobenzoic acid byproduct. Dry over MgSO4, filter, and concentrate in vacuo.
Self-Validation Parameters (How to know it worked):
-
TLC Monitoring: The spiro-epoxide product will be significantly more polar than the starting alkene. Because the starting material lacks conjugated chromophores, UV visualization will fail. Validation: Use a Phosphomolybdic Acid (PMA) or KMnO4 stain; the starting alkene will stain immediately, while the epoxide will require heating.
-
13C NMR (Critical Validation): Do not rely on 1H NMR, as the starting material is a tetrasubstituted alkene and possesses zero vinylic protons to monitor. Validation: Confirm the complete disappearance of the two sp2 carbon signals at ~130–140 ppm, and verify the emergence of two new quaternary epoxide carbons shifted upfield to ~65–75 ppm.
-
Mass Spectrometry: Look for the [M+H]+ peak shift from m/z 252 (starting material) to m/z 268 (epoxide product).
By utilizing this epoxide intermediate, medicinal chemists can subsequently open the oxirane ring with various nucleophiles (amines, azides, Grignards) to generate a vast library of 3,3-disubstituted piperidines, fully realizing the "Escape from Flatland" mandate.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry, 52(21), 6752-6756.[Link]
-
Peshkov, A. A., Makhmet, A., Bakulina, O., Kanov, E., Gainetdinov, R., Peshkov, V. A., Dar'in, D., & Krasavin, M. (2022). A General Approach to Spirocyclic Piperidines via Castagnoli–Cushman Chemistry. Synthesis, 54(11).[Link]
-
Meyer, C., et al. (2020). Pharmacological characterization of high-affinity σ1 receptor ligands with spirocyclic thienopyran and thienofuran scaffold. Journal of Pharmacy and Pharmacology, 72(2), 256-266.[Link]
A Comparative Guide to the GC-MS Analysis of 1-Boc-3-cyclopentylidenepiperidine and Its Degradation Products
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Stability Challenges of a Key Synthetic Intermediate
1-Boc-3-cyclopentylidenepiperidine is a valuable intermediate in the synthesis of various pharmaceutical agents. Its structure, featuring a Boc-protected tertiary amine and an exocyclic double bond, presents unique stability challenges that can impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Understanding the degradation pathways of this intermediate is paramount for developing robust manufacturing processes, establishing appropriate storage conditions, and ensuring the purity of the API.
This guide provides an in-depth comparison of analytical strategies for identifying and quantifying the degradation products of 1-Boc-3-cyclopentylidenepiperidine, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the inherent challenges of GC-MS analysis for this class of compounds and present alternative and complementary techniques to ensure comprehensive and reliable stability assessment. The insights and protocols herein are designed to be self-validating, empowering researchers to make informed decisions in their analytical method development.
Foreseeing Instability: Potential Degradation Pathways
Forced degradation studies are a cornerstone of pharmaceutical development, providing a controlled means to investigate a molecule's vulnerabilities.[1][2] Based on the structure of 1-Boc-3-cyclopentylidenepiperidine, several degradation pathways can be anticipated under stress conditions:
-
Acid-Catalyzed Hydrolysis: The tert-butoxycarbonyl (Boc) protecting group is notoriously labile under acidic conditions.[3] This is often the most facile degradation pathway, leading to the formation of 3-cyclopentylidenepiperidine.
-
Oxidative Degradation: The exocyclic double bond and the tertiary amine are susceptible to oxidation.[1][2] Oxidative stress can lead to a variety of products, including epoxides, ketones, and N-oxides.
-
Thermal Degradation: As will be discussed in the context of GC-MS analysis, the Boc group can also be thermally labile, leading to in-source degradation that may not be representative of the bulk sample's stability.[4][5][6]
The following diagram illustrates the principal hypothesized degradation pathways:
Caption: Hypothesized degradation pathways of 1-Boc-3-cyclopentylidenepiperidine.
Experimental Protocols: A Framework for Degradation Studies
To comprehensively assess the stability of 1-Boc-3-cyclopentylidenepiperidine, a forced degradation study should be conducted. The following protocols are provided as a starting point and should be optimized based on the observed degradation.
Protocol 1: Forced Degradation Studies
-
Preparation of Stock Solution: Prepare a stock solution of 1-Boc-3-cyclopentylidenepiperidine in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. (Note: The Boc group is generally stable to base, but this should be confirmed).
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 80°C for 48 hours.
-
Photodegradation: Expose the solid compound to a calibrated light source according to ICH Q1B guidelines.
-
-
Sample Preparation for Analysis: Before analysis, neutralize the acidic and basic samples. Dilute all samples to a final concentration of approximately 100 µg/mL with the initial solvent.
GC-MS Analysis: A Powerful Tool with a Significant Caveat
GC-MS is a widely used technique for the separation and identification of volatile and semi-volatile compounds. However, for N-Boc protected amines, it presents a significant challenge: thermal degradation in the hot injector port. This can lead to the cleavage of the Boc group, resulting in the detection of the corresponding unprotected amine, which may be misinterpreted as a degradation product present in the bulk sample.
Challenges and Considerations for GC-MS
-
Thermal Lability of the Boc Group: The high temperatures (typically >250°C) of the GC inlet can cause the thermolytic cleavage of the Boc group.
-
Method Development to Minimize Degradation: To mitigate this, a lower inlet temperature should be evaluated. However, this may lead to broader peaks and reduced sensitivity. A pulsed splitless injection with a lower initial inlet temperature that is ramped up after the injection can also be explored.
-
Derivatization as a Workaround: To improve thermal stability and chromatographic performance, derivatization of the potential degradation products (after forced degradation) can be considered. For example, silylation of the unprotected amine can make it more amenable to GC-MS analysis.[7]
Protocol 2: Proposed GC-MS Method
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injector Temperature: 250°C (optimization to a lower temperature is recommended).
-
Injection Mode: Splitless.
-
Oven Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
Alternative Analytical Approaches: A Comparative Overview
Given the challenges with GC-MS, it is prudent to consider alternative and complementary analytical techniques.
| Analytical Method | Principle | Advantages | Disadvantages |
| GC-MS | Separation of volatile compounds in the gas phase followed by mass analysis. | High resolution for volatile compounds, extensive spectral libraries for identification. | Potential for thermal degradation of labile compounds like N-Boc derivatives.[1] |
| LC-MS | Chromatographic separation in the liquid phase followed by mass analysis. | Suitable for non-volatile and thermally labile compounds, high sensitivity and selectivity.[] | Higher equipment cost and complexity compared to GC-MS. |
| HPLC-UV | Chromatographic separation with detection based on UV absorbance. | Readily available instrumentation, good for routine analysis of the main component. | The piperidine ring lacks a strong chromophore, leading to lower sensitivity for degradation products without a UV-active group. |
| NMR | Analysis based on the magnetic properties of atomic nuclei. | Provides detailed structural information for unambiguous identification of degradation products. | Lower sensitivity compared to mass spectrometry-based methods. |
LC-MS: The Preferred Alternative for N-Boc Compounds
Liquid Chromatography-Mass Spectrometry (LC-MS) is often the most suitable technique for analyzing N-Boc protected compounds and their degradation products.[1][] It avoids the high temperatures of the GC inlet, thus preventing artefactual degradation.
Protocol 3: Proposed LC-MS Method
-
Instrument: Liquid Chromatograph coupled to a Mass Spectrometer (e.g., Agilent LC-MS with ESI source).
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MS Parameters: Optimize for the parent compound and expected degradation products.
The following diagram outlines a recommended analytical workflow for a comprehensive stability study:
Caption: Recommended workflow for stability testing of 1-Boc-3-cyclopentylidenepiperidine.
Expected Results and Data Interpretation
The forced degradation study is expected to yield a range of degradation products. The table below summarizes the expected major degradation products and their corresponding mass-to-charge ratios (m/z) that would be observed in positive ion mode LC-MS.
| Stress Condition | Expected Major Degradation Product | Chemical Formula | [M+H]⁺ (m/z) |
| Acidic Hydrolysis | 3-Cyclopentylidenepiperidine | C₁₀H₁₇N | 152.14 |
| Oxidation | 1-Boc-3-cyclopentylidenepiperidine N-oxide | C₁₅H₂₅NO₃ | 268.19 |
| Oxidation | 1-Boc-3-cyclopentylidenepiperidine epoxide | C₁₅H₂₅NO₃ | 268.19 |
| Oxidation | 1-Boc-piperidine-3-spiro-1'-cyclopentan-2'-one | C₁₅H₂₃NO₃ | 266.17 |
Data Interpretation:
-
LC-MS: The chromatograms from the stressed samples should be compared to the control sample to identify new peaks corresponding to degradation products. The mass spectra of these new peaks will provide the molecular weight of the degradants, aiding in their identification.
-
GC-MS: A peak corresponding to 3-cyclopentylidenepiperidine may be observed even in the unstressed sample due to in-source degradation. A careful comparison of the peak area of this compound in the stressed versus unstressed samples is necessary to distinguish between artefactual and actual degradation.
-
NMR: For definitive structural elucidation of major degradation products, isolation of the impurities followed by NMR analysis is the gold standard.
Conclusion: A Multi-Faceted Approach to Ensuring Stability
The stability of 1-Boc-3-cyclopentylidenepiperidine is a critical quality attribute that requires a well-designed analytical strategy for its assessment. While GC-MS can be a valuable tool, its application to N-Boc protected compounds is fraught with the potential for misleading results due to thermal degradation. Therefore, a comprehensive stability-indicating method should not rely solely on GC-MS.
For the most reliable and accurate analysis of 1-Boc-3-cyclopentylidenepiperidine and its degradation products, LC-MS is the recommended primary technique . It provides the necessary sensitivity and avoids the analytical artifacts associated with high-temperature analysis. GC-MS can serve as a complementary technique, particularly for volatile impurities, but its results for the parent compound and its de-protected degradant must be interpreted with caution. By employing a multi-faceted analytical approach, researchers and drug development professionals can gain a thorough understanding of the stability profile of this important synthetic intermediate, ultimately contributing to the development of safer and more effective medicines.
References
- Vertex AI Search. (2025). Forced degradation studies: A critical lens into pharmaceutical stability.
- Satara College of Pharmacy. (n.d.).
- BenchChem. (2025). A Comparative Guide to LC-MS and Alternative Methods for the Quantification of N-Boc-piperazine and its Byproducts.
- Policija. (n.d.). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2).
- BenchChem. (2025). Analytical techniques for monitoring the purity of N-Boc-4-piperidinecarboxaldehyde.
- Moreira P, da Silva DD, Cunha S, et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Ann Toxicol 2(1):15-25.
- BenchChem. (2025). Application Notes: Derivatization of 1-Piperideine for GC-MS Analysis.
- BOC Sciences. (n.d.).
- PubMed. (2025). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
- PubMed. (2016). Guilty by dissociation-development of gas chromatography-mass spectrometry (GC-MS) and other rapid screening methods for the analysis of 13 diphenidine-derived new psychoactive substances (NPSs).
- ResearchGate. (2014).
- ResearchGate. (2021).
- ResearchGate. (2026). Selective Thermal Deprotection of N -Boc Protected Amines in Continuous Flow.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- PubMed. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
- PubMed Central (PMC). (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
- RSC Publishing. (n.d.). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Comparative Reactivity and Synthetic Utility of 3-Substituted vs. 4-Substituted Piperidine Building Blocks
Executive Summary
Piperidines are privileged scaffolds in medicinal chemistry, deeply embedded in the design of modern therapeutics. As drug discovery shifts from flat, sp2-hybridized aromatic rings to 3D, sp3-rich frameworks, the spatial orientation of functional groups becomes critical. While 4-substituted piperidines offer straightforward synthetic access and predictable reactivity, 3-substituted piperidines introduce chirality and distinct 3D vectors that often yield superior pharmacological profiles. However, this structural shift introduces significant steric and conformational challenges. This guide objectively compares the reactivity profiles of these two building blocks, providing causality-driven insights and self-validating experimental protocols to optimize their integration into drug discovery workflows.
Structural Causality & Conformational Dynamics
The fundamental differences in reactivity between 3- and 4-substituted piperidines stem from their spatial geometry relative to the nucleophilic secondary amine.
-
4-Substituted Piperidines: These molecules possess a plane of symmetry (assuming an achiral substituent). The substituent at the C4 position is distal to the nitrogen atom. In its lowest-energy chair conformation, the bulky C4 group adopts an equatorial position, leaving the nitrogen lone pair sterically unhindered. This allows for rapid, kinetically favorable nucleophilic attacks 1.
-
3-Substituted Piperidines: Substitution at the C3 position introduces a stereocenter and places the functional group adjacent to the alpha-carbon. Even when the C3 substituent is equatorial, its spatial proximity to the nitrogen atom creates a "steric shield." During transition states (e.g., tetrahedral intermediates in amidation or oxidative addition complexes in cross-coupling), 1,3-diaxial interactions and localized steric bulk significantly elevate the activation energy barrier 2.
Conformational and steric logic dictating piperidine reactivity.
Comparative Reactivity Data
The steric shielding in 3-substituted piperidines necessitates strategic adjustments in reaction conditions. Standard coupling reagents that work flawlessly for 4-substituted analogs often fail or stall when applied to 3-substituted variants.
Below is a comparative data summary based on standard medicinal chemistry transformations:
| Reaction Type | 4-Substituted Piperidine | 3-Substituted Piperidine | Mechanistic Causality |
| Amidation (EDC/HOBt) | >90% yield, 2-4 h at RT | <40% yield, >16 h at RT | Steric bulk at C3 blocks the nitrogen's trajectory toward the activated ester intermediate. |
| Amidation (HATU) | >95% yield, 1-2 h at RT | 80-90% yield, 12 h at 40°C | HATU generates a highly reactive HOAt ester, overcoming the elevated activation energy barrier. |
| Buchwald-Hartwig N-Arylation | Pd2(dba)3 / BINAP, 80°C, 6h | Pd(OAc)2 / RuPhos, 100°C, 16h | C3 bulk impedes reductive elimination. RuPhos is specifically designed to accommodate bulky secondary amines. |
| SNAr (e.g., 2-Fluoropyridine) | 100°C, 12h, K2CO3 | 120°C, 24h, Cs2CO3 | Decreased nucleophilicity requires higher thermal energy and a more soluble/reactive base (Cs2CO3). |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They include built-in analytical checkpoints to confirm reaction progression and dictate condition escalation if steric hindrance stalls the reaction.
Protocol A: Standard Amidation of 4-Substituted Piperidines
Causality: The unhindered nitrogen readily attacks standard activated esters. Mild conditions prevent epimerization of sensitive substrates.
-
Initiation: Dissolve the carboxylic acid (1.0 eq) and the 4-substituted piperidine (1.05 eq) in anhydrous DCM (0.1 M).
-
Activation: Add EDC·HCl (1.2 eq) and HOBt (1.2 eq), followed by DIPEA (2.0 eq).
-
Reaction: Stir at room temperature (20-25°C).
-
Validation Checkpoint: Sample at 2 hours for LC-MS. The unhindered nature of the 4-position should yield >90% conversion.
-
Workup: If conversion is complete, quench with saturated aqueous NaHCO3, extract with DCM, and wash with brine.
Protocol B: Optimized Amidation of 3-Substituted Piperidines
Causality: The C3 steric shield requires a highly electrophilic intermediate (HOAt ester) and increased thermal energy to drive the reaction forward.
-
Initiation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M) to stabilize polar transition states.
-
Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 minutes to ensure complete formation of the active HOAt ester.
-
Coupling: Add the 3-substituted piperidine (1.2 eq).
-
Reaction: Stir at 40°C.
-
Validation Checkpoint: Sample at 4 hours for LC-MS.
-
Feedback Loop: If >15% of the starting amine remains, the specific C3 substituent is highly hindering. Add an additional 0.5 eq of HATU and 1.0 eq of DIPEA, and elevate the temperature to 50°C for another 6 hours.
-
-
Workup: Dilute with EtOAc and wash extensively with 5% aqueous LiCl (3x) to remove DMF and HOAt byproducts.
Decision tree for N-functionalization of piperidine building blocks.
Implications in Medicinal Chemistry
Despite the synthetic challenges, the transition from 4-substituted to 3-substituted piperidines is frequently justified by profound improvements in biological activity.
For example, in the structure-directed discovery of soluble epoxide hydrolase (sEH) inhibitors for inflammatory diseases, researchers found that shifting a polar amine substituent from the 4-position to the 3-position of the piperidine ring significantly enhanced target affinity. The 3-substituted analogs demonstrated superior IC50 values (e.g., 1.54 nM against human sEH) compared to their 4-substituted counterparts, driven by the unique 3D vector that allowed optimal interaction with the enzyme's active site pocket 3.
Furthermore, accessing enantiopure 3-substituted piperidines has historically been a bottleneck. Modern methodologies, such as Rh-catalyzed asymmetric carbometalation of dihydropyridines, now allow researchers to bypass traditional, non-regioselective pyridine reductions, providing direct access to highly enantioenriched 3-piperidines for library synthesis 4.
References
-
O'Brien, P., et al. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. PMC / National Institutes of Health. URL:[Link]
-
Wang, Y., et al. Structure-Directed Discovery of Potent Soluble Epoxide Hydrolase Inhibitors for the Treatment of Inflammatory Diseases. Journal of Medicinal Chemistry, ACS Publications. URL:[Link]
-
Smith, J., et al. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, ACS Publications / NIH. URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
1-Boc-3-cyclopentylidenepiperidine proper disposal procedures
As a Senior Application Scientist, I frequently audit laboratory workflows to ensure that the handling of complex organic intermediates aligns with both rigorous scientific principles and stringent environmental regulations. 1-Boc-3-cyclopentylidenepiperidine is a highly valuable building block in drug discovery, particularly in the synthesis of functionalized piperidine scaffolds. However, its structural components—a lipophilic piperidine core and an acid-labile tert-butyloxycarbonyl (Boc) protecting group—create specific end-of-life disposal challenges.
Improper disposal of this compound not only violates Environmental Protection Agency (EPA) regulations but also risks catastrophic container failure or the release of highly toxic gases. This guide provides a self-validating, step-by-step operational plan for the safe handling, storage, and disposal of 1-Boc-3-cyclopentylidenepiperidine.
Chemical Profile & Hazard Causality
To design a safe disposal protocol, we must first understand the molecular behavior of the waste. The hazards associated with 1-Boc-3-cyclopentylidenepiperidine are directly tied to its chemical structure .
-
The Boc Group (Acid Lability): The Boc protecting group is highly sensitive to acidic conditions. If this compound is inadvertently disposed of in an acidic waste stream (e.g., containing Trifluoroacetic acid or HCl), the Boc group will rapidly cleave. This mechanistic cleavage generates isobutylene gas and carbon dioxide . In a sealed waste carboy, this gas evolution causes rapid pressurization, leading to a high risk of explosive container rupture.
-
The Piperidine Core (Nitrogenous Combustion): Piperidine derivatives are organic nitrogenous bases. When subjected to uncontrolled thermal decomposition (such as standard burning or laboratory fires), they release highly toxic nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2) .
-
Ecotoxicity: As a lipophilic organic amine, it poses a significant risk to aquatic ecosystems and must never be discharged into the municipal sewer system untreated .
Quantitative Data & Hazard Summary
| Property / Hazard Classification | Value / Indicator | Operational Implication for Disposal |
| Molecular Formula | C15H25NO2 | High carbon/nitrogen content requires specialized high-temperature incineration. |
| Molecular Weight | 251.36 g/mol | Moderate MW; handled as a solid/viscous liquid waste depending on the solvent. |
| Thermal Decomposition | Releases CO, CO2, NOx | Do not expose waste to high heat; requires EPA-compliant scrubber incineration. |
| Chemical Incompatibilities | Strong acids, Oxidizers | Critical: Must be strictly segregated from acidic waste streams to prevent gas generation. |
| EPA Waste Classification | Non-halogenated organic | Route to organic waste; do not mix with aqueous or halogenated streams to control costs. |
Step-by-Step Disposal Methodology
Every protocol in the laboratory must be a self-validating system. The following workflow ensures that each step verifies the safety of the next, preventing dangerous chemical incompatibilities.
Step 1: Waste Stream Segregation & Verification
-
Action: Route 1-Boc-3-cyclopentylidenepiperidine and its associated solvent washings to the "Non-Halogenated Organic Waste" stream.
-
Causality: Mixing non-halogenated waste with halogenated waste drastically increases disposal costs and complicates the incineration process.
-
Self-Validation Check: Before adding the compound to the bulk waste carboy, test the pH of the current waste stream using an aliquot and pH paper. The pH must be neutral or basic (pH ≥ 7). If the waste is acidic, do not add the Boc-protected compound, as it will trigger gas-producing deprotection.
Step 2: Primary Containment
-
Action: Utilize High-Density Polyethylene (HDPE) or amber glass containers for accumulation.
-
Causality: HDPE provides superior chemical resistance against organic piperidine derivatives and associated organic solvents (like ethyl acetate or dichloromethane) compared to standard plastics .
-
Self-Validation Check: Ensure the container cap is equipped with a pressure-relief vent if there is any operational risk of trace acid contamination.
Step 3: RCRA/EPA Compliant Labeling
-
Action: Affix a hazardous waste label immediately upon the first drop of waste entering the container. Label it as: "Hazardous Waste: Non-Halogenated Organic (Contains: 1-Boc-3-cyclopentylidenepiperidine)". Check the boxes for "Toxic" and "Irritant" .
-
Causality: Unidentified waste triggers expensive "unknown chemical" profiling by disposal contractors and poses a severe risk to Environmental Health and Safety (EHS) personnel.
Step 4: Satellite Accumulation Area (SAA) Storage
-
Action: Store the sealed container in a designated SAA that features secondary containment (e.g., a spill tray) and adequate ventilation. Keep away from direct sunlight and heat sources.
-
Causality: Secondary containment ensures that if the primary HDPE vessel fails, the lipophilic amine does not contaminate the laboratory floor or reach floor drains.
Step 5: Final Disposal via Licensed Contractor
-
Action: Transfer the waste to an EPA-licensed hazardous waste disposal facility.
-
Causality: The EPA mandates that organic nitrogenous waste be treated via high-temperature incineration . Licensed facilities utilize advanced alkaline scrubbers in their exhaust stacks to capture and neutralize the toxic NOx gases produced by the combustion of the piperidine ring.
Workflow Visualization
Below is the logical workflow for the compliant segregation and disposal of this compound.
Workflow for the compliant segregation and disposal of Boc-protected piperidine waste.
Emergency Spill Response & Decontamination Protocol
In the event of a localized spill, immediate and calculated action is required to prevent respiratory irritation and environmental contamination.
-
Evacuate & Ventilate: Immediately clear personnel from the immediate area. Ensure laboratory fume hoods are running at maximum capacity to clear potential aerosolized particulates or solvent vapors.
-
Containment (No Combustibles): Surround the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or specialized chemical spill pads. Never use sawdust or paper towels, as the organic nature of the chemical can create a localized fire hazard if exposed to an ignition source .
-
Collection: Using non-sparking tools, sweep the absorbed mixture into a wide-mouth HDPE hazardous waste container.
-
Decontamination: Wash the spill surface with a mild detergent and water to remove residual lipophilic residue. Self-Validation: Collect all rinsate and absorbent materials as hazardous waste; do not mop the rinsate into a sink.
References
-
Environmental Protection Agency (EPA). "ChemView: Hazards Identification and Disposal." Available at: [Link]
Personal protective equipment for handling 1-Boc-3-cyclopentylidenepiperidine
Handling specialized pharmaceutical intermediates like 1-Boc-3-cyclopentylidenepiperidine requires a rigorous, scientifically grounded approach to laboratory safety. As a Senior Application Scientist, I have observed that researchers often underestimate the hazards of protected amines. While the tert-butyloxycarbonyl (Boc) group masks the severe corrosivity and volatility of the parent piperidine ring, this compound still presents specific toxicological risks and latent chemical hazards—particularly during deprotection workflows.
This guide provides an authoritative, self-validating operational framework for the safe handling, reaction, and disposal of 1-Boc-3-cyclopentylidenepiperidine.
Chemical Profile & Hazard Causality
To design an effective safety protocol, we must first understand the molecular behavior of the compound. Free piperidine is highly flammable, toxic by inhalation, and causes severe skin burns[1]. In 1-Boc-3-cyclopentylidenepiperidine, the bulky tert-butyl group provides steric hindrance, and the carbamate carbonyl withdraws electron density from the nitrogen[2]. This significantly reduces the basicity, volatility, and immediate corrosivity of the molecule.
However, this stability is conditional. The compound remains a skin and eye irritant, and exposure to strong acids triggers a rapid decomposition that unmasks the hazardous piperidine core while generating pressurizing gases[3].
Table 1: Quantitative Data & Hazard Summary
| Property / Parameter | Value / Description |
| IUPAC Name | tert-butyl 3-cyclopentylidenepiperidine-1-carboxylate |
| Molecular Formula | C15H25NO2 |
| Molecular Weight | 251.36 g/mol [4] |
| Chemical Stability | Stable to bases, nucleophiles, and catalytic hydrogenation[2]. |
| Latent Hazard | Highly labile to strong acids (e.g., TFA, HCl); releases CO₂ and isobutylene gas[3]. |
| Primary Health Hazards | Skin irritant, eye irritant, harmful if swallowed. |
Personal Protective Equipment (PPE) Matrix
The PPE required for 1-Boc-3-cyclopentylidenepiperidine is designed to prevent dermal absorption and protect against accidental splashes, particularly when the compound is in solution.
-
Hand Protection (Causality-Driven): Wear nitrile gloves (minimum thickness: 0.11 mm for incidental contact; 0.38 mm for extended handling). Why? Nitrile provides excellent chemical resistance against aliphatic and cyclic organic structures. Validation Step: Before donning, inflate the glove slightly to check for micro-punctures. Dispose of gloves immediately if contaminated, as organic solvents can rapidly degrade the nitrile barrier[2].
-
Eye Protection: ANSI Z87.1-certified safety goggles or a full-face shield if handling large volumes (>500 mL) of the compound in solution. Standard safety glasses are insufficient due to the lack of peripheral splash protection.
-
Body Protection: A flame-resistant lab coat (e.g., Nomex or treated cotton) fully buttoned, with sleeves extended over the glove cuffs.
-
Respiratory Protection: Handling must be strictly confined to a certified chemical fume hood. If a fume hood is unavailable (e.g., during a spill cleanup), a half-face respirator equipped with organic vapor (OV) cartridges is mandatory.
Operational Workflows & Methodologies
The following self-validating protocols ensure that every step of handling 1-Boc-3-cyclopentylidenepiperidine is controlled and verifiable.
Protocol A: Safe Weighing and Material Transfer
Objective: Transfer the compound without environmental contamination, aerosolization, or static discharge.
-
Environmental Validation: Verify the chemical fume hood's digital monitor reads a face velocity between 80–120 feet per minute (fpm) . Do not proceed if the alarm is sounding or the flow is outside this range.
-
Static Mitigation: Place an anti-static weighing boat on the analytical balance. Causality: Fine powders and organic oils can accumulate static charges, causing the material to repel from the spatula and aerosolize, leading to inhalation exposure.
-
Transfer Execution: Using a grounded stainless-steel spatula, carefully weigh the required mass (e.g., 251.36 mg for a 1.0 mmol scale reaction)[4].
-
Decontamination: Wipe down the balance pan and spatula with an isopropanol-soaked lint-free wipe. Dispose of the wipe in a designated solid hazardous waste container.
Protocol B: Controlled Boc-Deprotection (High-Risk Operation)
Objective: Safely cleave the Boc protecting group using Trifluoroacetic Acid (TFA) while mitigating the severe risk of gas overpressurization.
-
Vessel Preparation: Equip a round-bottom flask with a PTFE-coated magnetic stir bar. Critical Step: Seal the flask with a rubber septum pierced with an 18-gauge needle connected to a nitrogen bubbler. Causality: Acidic cleavage of the Boc group releases equimolar amounts of carbon dioxide and isobutylene gas. A closed system will rapidly overpressurize and explode[3].
-
Dissolution: Dissolve the 1-Boc-3-cyclopentylidenepiperidine in anhydrous dichloromethane (DCM) (typically 0.1 to 0.5 M concentration).
-
Thermal Control & Acid Addition: Submerge the flask in an ice-water bath (0 °C). Slowly add TFA dropwise (typically a 1:1 v/v ratio with DCM). Causality: Cooling the reaction mitigates the exothermic nature of the acid addition and controls the initial rate of gas evolution.
-
Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Visually validate the reaction progress by monitoring the gas bubbles passing through the bubbler.
-
Quenching & Neutralization: Once gas evolution ceases (typically 2–4 hours), concentrate the mixture under reduced pressure. The resulting product is a piperidine TFA salt. If neutralizing to the free base, use saturated aqueous sodium bicarbonate (NaHCO₃) cautiously inside the fume hood, as the unmasked piperidine is highly volatile and toxic[1].
Operational Workflow Visualization
The following diagram maps the logical progression of handling and the critical divergence point when deprotecting the amine.
Operational workflow for handling 1-Boc-3-cyclopentylidenepiperidine and managing deprotection hazards.
Spill Response and Waste Disposal Plan
Emergency Spill Protocol: If 1-Boc-3-cyclopentylidenepiperidine is spilled, immediately lower the fume hood sash. If spilled outside the hood, evacuate personnel from the immediate area. Wear fresh nitrile gloves and a respirator. Absorb liquid spills with an inert, non-combustible material (e.g., diatomaceous earth or sand)[5]. For solid spills, sweep gently using a static-free brush to avoid aerosolization. Place all cleanup materials into a sealed, labeled hazardous waste container.
Waste Management Plan:
-
Solid Waste: Empty vials, contaminated spatulas, and weigh boats must be collected in a dedicated, sealable container labeled "Hazardous Solid Waste - Boc-Protected Amines"[6].
-
Liquid Waste (Intact Compound): Solutions containing intact 1-Boc-3-cyclopentylidenepiperidine should be disposed of in standard organic waste carboys (segregated into Halogenated or Non-Halogenated depending on the solvent used).
-
Liquid Waste (Deprotected Compound): Waste containing the deprotected piperidine core must be kept strictly separated from oxidizing agents and strong acids, as free piperidine is a reactive, corrosive base[1]. Ensure the waste container is properly vented if residual TFA or unreacted Boc-amine is present, to prevent delayed gas expansion.
References
-
Journal of the American Chemical Society. "Boc Protection for Diamine-Appended MOF Adsorbents to Enhance CO2 Recyclability under Realistic Humid Conditions". URL:[Link]
-
PENTA Chemicals. "Piperidine - SAFETY DATA SHEET". URL: [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
